Sekikaic acid

Catalog No.
S645862
CAS No.
M.F
C22H26O8
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sekikaic acid

Product Name

Sekikaic acid

IUPAC Name

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26)

InChI Key

CPHXGYQLOSNELY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC

Sekikaic acid is a carbonyl compound.
Sekikaic acid has been reported in Ramalina calicaris, Ramalina dilacerata, and other organisms with data available.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of sekikaic acid.

Property Description
IUPAC Name 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid [1]
Molecular Formula C₂₂H₂₆O₈ [1]
Molar Mass 418.442 g·mol⁻¹ [1]
Appearance Colorless rectangular prisms or rhombic plates [1]
Melting Point 150–151 °C [1]
UV Absorption (λmax) 219, 263, and 303 nm [1]
Iron(III) Chloride Test Produces a violet color [1]

Documented Pharmacological Activities

Research has revealed multiple bioactivities of this compound, supported by various experimental models.

Activity Experimental Model/Assay Key Findings Citation
Antidiabetic In vitro enzyme inhibition; In silico docking & dynamics; In vivo (STZ-induced T2D rats) Inhibits α-glucosidase & α-amylase; strong binding to catalytic sites; hypoglycemic & lipid-lowering effects [1] [2]
Cardioprotective In vivo (rat model of cyclophosphamide-induced cardiotoxicity) Reduced cardiac injury biomarkers (CK, LDH, Troponin I); preserved cellular antioxidants (GSH, SOD); reduced oxidative stress (MDA) [3]
Antioxidant DPPH assay; ORAC assay; FRAP assay Free radical scavenging activity demonstrated in various assays [2]
Antiviral In vitro (Respiratory Syncytial Virus) Antiviral activity superior to standard drug ribavirin [1]
Enzyme Inhibition In vitro (Cholinesterase inhibition) Potential relevance for neurodegenerative diseases like Alzheimer's [4]

Experimental Protocols for Key Activities

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in recent studies.

Assessing Antidiabetic Potential

A 2025 study used a combination of methods to evaluate the antidiabetic potential of a lichen extract where this compound was identified as the most promising compound [2]:

  • Enzyme Inhibition Assays: α-Glucosidase and α-amylase inhibitory activities were evaluated in vitro. The IC₅₀ values (the concentration causing 50% inhibition) were determined to be 19.49 µg/mL and 585.216 µg/mL, respectively [2].
  • Molecular Docking: The 3D structure of this compound was docked into the active sites of human α-glucosidase and α-amylase enzymes to predict binding affinity and interaction modes. This compound showed strong binding affinities, forming conventional hydrogen bonds and carbon-hydrogen bonds with key amino acid residues in the enzymes' catalytic sites [2].
  • Molecular Dynamics (MD) Simulations: The stability of the this compound-enzyme complexes was evaluated using MD simulations (e.g., 100 ns), confirming that the compound remained stably bound within the active sites [2].
Evaluating Cardioprotective Effects

A 2025 in vivo study detailed the protocol for assessing cardioprotection against cyclophosphamide (CP)-induced toxicity [3]:

  • Animal Model: Rats were divided into a normal control group, a CP-toxic control group, and a CP group pre-treated with this compound.
  • Treatment Protocol: this compound was administered for 14 consecutive days, followed by a single dose of CP.
  • Biomarker Analysis:
    • Serum Cardiac Biomarkers: After sacrifice, serum levels of Creatine Kinase (CK), Lactate Dehydrogenase (LDH), Troponin I, and C-reactive protein were measured. The this compound group showed significantly lower levels compared to the CP-toxic control.
    • Tissue Oxidative Stress Markers: Heart tissue was analyzed for Glutathione (GSH) and Superoxide Dismutase (SOD) antioxidants, and the lipid peroxidation product Malondialdehyde (MDA). The treatment group exhibited higher GSH and SOD, and lower MDA, indicating reduced oxidative stress [3].

Proposed Mechanism of Action

The following diagram illustrates the interconnected mechanisms through which this compound exerts its documented biological effects, particularly focusing on antidiabetic and cardioprotective activities.

> Proposed mechanisms of action for this compound, integrating antidiabetic and cardioprotective pathways based on experimental data.

Future Research and Development

While the current data is promising, further investigation is needed to advance this compound toward clinical application.

  • Clinical Trials: To date, no clinical trials have been conducted using depsides like this compound [5]. Future work should focus on in vivo pharmacokinetics, toxicity profiles, and ultimately, human trials to confirm efficacy and safety.
  • Exploring Uncharted Activities: Many lichen depsides remain completely uninvestigated for their pharmacological potential [5]. This compound's activity against other targets, such as its observed antiviral effect [1], warrants deeper exploration.

References

sekikaic acid natural source lichen

Author: Smolecule Technical Support Team. Date: February 2026

Source and Chemical Profile

Sekikaic acid is a phenolic lichen acid belonging to the depside class. While the specific lichen species from which it was isolated in the cited study is not named, it is a compound typically found in crustose lichens.

Biological Activity & Mechanism of Action

The most well-documented and promising activity of this compound is its role as a protein-protein interaction inhibitor targeting the transcriptional coactivator CBP/p300 [1].

  • Target: The GACKIX domain of the CBP/p300 coactivator protein. This domain is a key interface for transcription factors like MLL, c-Jun, CREB, and c-Myb [1].
  • Mechanism: this compound acts as an allosteric modulator. It binds to the "deep" site of the GACKIX domain, which is also the binding site for the MLL transcription factor. This binding induces conformational changes in the protein that disrupt its interaction with specific transcription activation domains (TADs), notably from MLL and CREB (KID), without affecting interactions with other coactivators like Med15 and VP2 [1].
  • Specificity: This mechanism demonstrates high selectivity. Research indicates that structural rigidity is important for this activity, as the more flexible compound lecanoric acid showed no inhibitory effect [1].

The diagram below illustrates this allosteric inhibition mechanism.

G SA This compound GACKIX CBP/p300 GACKIX Domain SA->GACKIX Binds Allosteric Site MLL MLL TAD GACKIX->MLL Inhibits Binding CREB CREB KID GACKIX->CREB Inhibits Binding TF_other Other TFs (e.g., c-Myb) GACKIX->TF_other Binding Unaffected

This compound binds the GACKIX domain, allosterically inhibiting specific transcription factor interactions.

Experimental Data & Protocols

The primary data comes from a fluorescence polarization (FP) binding assay used to discover this compound [1].

Key Experimental Workflow

The high-level screening workflow that led to the identification of this compound is summarized below.

G Lib Compound Library Screening (~65,000 samples) Hit Hit Identification (2 active extracts) Lib->Hit Frac Bioassay-Guided Fractionation & Purification Hit->Frac Val Validation & Mechanism Study (FP, NMR, MD Simulation) Frac->Val

The experimental workflow for identifying this compound as an inhibitor from a compound library.

Table 1: Key Experimental Findings for this compound

Assay Type Experimental System / Target Key Finding / Outcome Follow-up Analysis
Fluorescence Polarization (FP) GACKIX domain interaction with MLL transcription activation domain (TAD) Identified as one of only 3 active compounds from 65,000 screened samples [1]. Nuclear Magnetic Resonance (NMR): Confirmed direct binding to the GACKIX domain [1].
Cell-based Functional Analysis Cellular transcription model Validated functional inhibition of the CBP/p300 pathway in a cellular context [1]. Molecular Dynamics (MD) Simulation: Elucidated atomic-level binding pose and induced conformational changes [1].
Selectivity Profiling Interactions with related coactivators (Med15, VP2) Showed high selectivity for CBP/p300 GACKIX domain [1]. Structure-Activity Relationship (SAR): Compared with analogs lecanoric acid (inactive) and lobaric acid (active), suggesting rigidity is key [1].

Research Implications & Future Directions

This compound represents a valuable starting point for drug discovery due to its novel mechanism.

  • Targeting "Undruggable" Targets: It provides a blueprint for inhibiting transcription factors and protein-protein interactions, which are traditionally challenging drug targets, via allosteric modulation [1].
  • Lead for Selective Inhibitors: Its high selectivity makes it a superior chemical biology probe for studying CBP/p300-dependent transcription and a lead compound for developing therapeutics, especially in oncology where these pathways are often dysregulated [1].
  • Future Work should focus on:
    • Medicinal Chemistry Optimization: Synthesis of analogs to improve potency and pharmacokinetic properties.
    • Broader Selectivity & Toxicity Profiling: Comprehensive testing against wider target panels and in advanced disease models.
    • Mode-of-Action Studies: Further elucidation of its effects on specific gene expression programs in relevant cell types.

References

Comprehensive Technical Profile of Sekikaic Acid: Chemistry, Bioactivity, and Therapeutic Potential for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sekikaic acid is a biologically significant depside-class compound predominantly found in various lichen species, particularly within the genera Ramalina and Cladonia. As a polyketide secondary metabolite, it has attracted considerable scientific interest due to its diverse pharmacological properties and unique mechanism of action targeting protein-protein interactions. This technical review provides a comprehensive assessment of this compound's chemical characteristics, multifaceted bioactivities, and molecular mechanisms, supported by experimental data and standardized protocols for research replication. The compound demonstrates particular promise in therapeutic applications ranging from metabolic disorder management to anticancer strategies, positioning it as a valuable candidate for further drug development exploration. Through systematic evaluation of current research findings, this whitepaper aims to equip researchers and drug development professionals with essential data to guide future investigation into this structurally unique natural product.

Chemical Structure and Fundamental Properties

This compound belongs to the depside class of natural products, characterized by an ester linkage connecting two hydroxybenzoic acid units. The systematic IUPAC nomenclature defines this compound as 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid, with a molecular formula of C₂₂H₂₆O₈ and a molar mass of 418.442 g·mol⁻¹.

  • Structural characteristics: The compound features two substituted aromatic rings connected through an ester bond, with propyl side chains at the 6-position of both rings and methoxy groups at the 4-position of both rings. This specific substitution pattern contributes significantly to its conformational preferences and biological interactions. In its purified form, this compound presents as colorless rectangular prisms or rhombic plates with a characteristic melting point of 150-151°C.

  • Spectroscopic properties: this compound demonstrates a distinctive ultraviolet spectrum with three absorption maxima (λmax) at 219, 263, and 303 nm. When exposed to iron(III) chloride, its ethanolic solution produces a violet color complex, providing a simple qualitative identification method. The compound exists as part of a metabolic chemosyndrome that includes related structures such as 4'O-demethylthis compound and homothis compound as satellite metabolites.

Comprehensive Bioactivity Profile

Quantitative Bioactivity Data

Table 1: Experimentally determined bioactivities of this compound

Bioactivity Experimental Model Results/IC₅₀ Reference
Antioxidant DPPH radical scavenging Significant activity reported [1] [2]
α-Glucosidase Inhibition In vitro enzyme assay IC₅₀ ~28.82 µg/mL (most active phenolic) [3]
α-Amylase Inhibition In vitro enzyme assay Significant inhibition [1]
Antiviral Respiratory syncytial virus Superior to ribavirin standard [1]
Antidiabetic Streptozotocin-induced diabetic rats Significant hypoglycemic and lipid-lowering [1]
CBP/p300 GACKIX Inhibition Fluorescence polarization assay IC₅₀ = 34 µM (MLL-GACKIX) [4]
CREB-GACKIX Inhibition Fluorescence polarization assay IC₅₀ = 64 µM (KID-GACKIX) [4]
Cholinesterase Inhibition Acetylcholinesterase (AChE) assay Moderate activity [3]
Tyrosinase Inhibition In vitro enzyme assay Moderate activity [3]

Table 2: Comparative bioactivity of this compound and structural analogs

Compound Structural Class MLL-GACKIX IC₅₀ KID-GACKIX IC₅₀ Key Structural Features
This compound Depside 34 µM 64 µM Propyl side chains, ester linkage
Lobaric acid Depsidone 17 µM 25 µM Central ring, similar side chains
Lecanoric acid Depside No significant inhibition No significant inhibition Lacks aliphatic side chains
Microphyllinic acid Depside Moderate activity Moderate activity Structural analog
Therapeutic Potential by Disease Area
  • Metabolic Disorders: this compound demonstrates significant hypoglycemic activity in streptozotocin-induced type 2 diabetic rats by inhibiting key digestive enzymes (α-glucosidase and α-amylase), resulting in reduced postprandial blood glucose levels. Additionally, it exhibits notable lipid-lowering effects, suggesting potential applications in managing diabetic dyslipidemia and metabolic syndrome [1].

  • Oncology: The compound's ability to inhibit the CBP/p300 GACKIX domain represents a novel approach to cancer therapy, particularly for malignancies driven by transcriptional dysregulation. Through targeting this dynamic protein-protein interaction interface, this compound effectively disrupts transcriptional activation critical for oncogene function without affecting related complexes, demonstrating remarkable specificity [4].

  • Infectious Diseases: this compound exhibits broad-spectrum antiviral activity, with particularly promising efficacy against Respiratory Syncytial Virus (RSV) exceeding that of the standard antiviral ribavirin [1]. While antimicrobial activity has been reported against various pathogens, this area warrants further investigation to determine clinical potential.

  • Neurodegenerative Disorders: As demonstrated through enzyme inhibition assays, this compound shows moderate activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease pathology [3]. Additional tyrosinase inhibition activity suggests potential applications in Parkinson's disease management, though in vivo validation remains necessary.

Mechanisms of Action

Primary Molecular Targets and Pathways

This compound's most extensively characterized mechanism involves allosteric disruption of protein-protein interactions (PPIs) within the CBP/p300 transcriptional coactivator system. The compound targets the GACKIX domain, a critical mediator of transcriptional activation that contains two distinct but allosterically connected binding surfaces for various transcriptional activators. Through binding at the deeper MLL/c-Jun site, this compound induces conformational changes that propagate to the shallower CREB/Myb binding surface, effectively inhibiting activator binding at both sites despite their structural differences [4].

The following diagram illustrates the allosteric inhibition mechanism:

G compound This compound gackix CBP/p300 GACKIX Domain compound->gackix conformational_change Conformational Change compound->conformational_change mll_site MLL/c-Jun Binding Site gackix->mll_site creb_site CREB/Myb Binding Site gackix->creb_site inhibition1 Inhibition conformational_change->inhibition1 inhibition2 Inhibition conformational_change->inhibition2 inhibition1->mll_site inhibition2->creb_site

Figure 1: Allosteric inhibition mechanism of this compound targeting CBP/p300 GACKIX domain

Structure-Activity Relationships

Molecular dynamics simulations reveal that this compound adopts a conformationally restricted structure with significant rotational barriers about its ester linkage, resulting in an amphipathic helix mimic that structurally resembles transcriptional activation domains. This unique spatial arrangement enables effective competition with native protein ligands for binding sites. Comparative studies with structural analogs demonstrate that both the propyl side chains and conformational constraints are essential for PPI inhibition activity [4].

  • Lobaric acid, a depsidone analog with increased rigidity due to a central ring system, demonstrates enhanced potency (IC₅₀ = 17 µM for MLL-GACKIX), suggesting that reduced conformational flexibility improves target engagement.
  • Conversely, lecanoric acid, which lacks the aliphatic side chains, shows no significant inhibitory activity, highlighting the critical role of hydrophobic interactions in molecular recognition.
Additional Mechanistic Pathways

Beyond PPI inhibition, this compound demonstrates enzyme inhibitory effects against carbohydrate-digesting enzymes (α-glucosidase and α-amylase), which underlies its hypoglycemic activity. The compound also exhibits free radical scavenging capability, likely attributable to its phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize reactive oxygen species. The precise molecular basis for its antiviral activity against Respiratory Syncytial Virus remains under investigation but may involve interference with viral entry or replication processes [1].

Experimental Protocols and Methodologies

Standardized Bioassay Procedures

Table 3: Key experimental protocols for evaluating this compound bioactivities

Assay Type Standard Protocol Key Parameters Positive Controls
Protein-Prointeraction Inhibition Fluorescence polarization with Fl-MLL peptide 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100 Known inhibitors (if available)
α-Glucosidase Inhibition Spectrophotometric monitoring of p-nitrophenol release 100 mM phosphate buffer, pH 6.8, 37°C Acarbose
Antioxidant (DPPH) Radical scavenging with absorbance at 517 nm 100 µM DPPH in ethanol, 30 min incubation Trolox, ascorbic acid
Cytotoxicity (MTT) Tetrazolium reduction in cell lines 48-72 hr exposure, various cell lines Doxorubicin
Antiviral (Plaque Reduction) RSV plaque formation in HEp-2 cells Virus adsorption, methyl cellulose overlay Ribavirin
Isolation and Characterization Workflow

The following diagram outlines a standard experimental workflow for the extraction, isolation, and characterization of this compound from lichen material:

G start Lichen Material (Ramalina spp.) step1 Drying and Powdering start->step1 step2 Solvent Extraction (acetone or ethanol) step1->step2 step3 Filtration and Concentration step2->step3 step4 Chromatographic Separation (MPLC or HPLC) step3->step4 step5 Fraction Collection step4->step5 step6 Structural Characterization (NMR, MS, UV-Vis) step5->step6 step7 Purity Assessment (HPLC, melting point) step6->step7 step8 Bioactivity Screening step7->step8

Figure 2: Experimental workflow for isolation and characterization of this compound

Detailed Methodological Specifications
  • Extraction protocol: Dried lichen material (100 g) is typically extracted with acetone or ethanol (3 × 500 mL) at room temperature with continuous agitation. The combined extracts are filtered and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile constituents.

  • Chromatographic separation: The crude extract is subjected to medium-pressure liquid chromatography (MPLC) on silica gel with a stepwise gradient of n-hexane-ethyl acetate-methanol. This compound typically elutes at ethyl acetate concentrations of 40-60%. Further purification can be achieved through preparative HPLC using C18 columns and methanol-water-acetic acid mobile phases.

  • Structural characterization: Comprehensive NMR analysis (¹H, ¹³C, 2D experiments) confirms structural identity, with key diagnostic signals including aromatic proton resonances between δ 6.0-7.0 ppm and characteristic ester carbonyl around δ 165 ppm in the ¹³C NMR spectrum. High-resolution mass spectrometry provides confirmation of molecular formula, with typical ESI-MS showing [M-H]⁻ at m/z 417.1552.

Research Gaps and Future Directions

Despite promising bioactivities, several significant research gaps limit current understanding of this compound's full therapeutic potential:

  • ADMET profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are notably absent from current literature. Future research should prioritize in vivo pharmacokinetic profiling and detailed toxicological evaluation to establish safety margins and potential administration routes.

  • Target identification: While the CBP/p300 mechanism is well-characterized, additional molecular targets likely contribute to this compound's diverse bioactivities. Implementation of chemical proteomics approaches such as affinity chromatography and activity-based protein profiling could reveal novel targets.

  • Structural optimization: The structure-activity relationship understanding remains incomplete. Systematic medicinal chemistry campaigns to develop analogs with improved potency and pharmacokinetic properties are warranted, particularly focusing on ester linkage stability and side chain modifications.

  • In vivo validation: Most reported bioactivities derive from in vitro studies. Critical proof-of-concept studies in relevant disease models are essential to validate therapeutic potential, particularly for metabolic and oncological indications.

  • Formulation development: No current research addresses drug delivery strategies for this compound, which will be crucial given typical challenges with natural product bioavailability and stability.

Conclusion

This compound represents a structurally unique depside natural product with compelling multitarget bioactivity and a novel mechanism of protein-protein interaction inhibition. Its demonstrated effects against metabolic enzymes, viral pathogens, and transcriptional coactivators highlight potential applications in diabetes management, antiviral therapy, and oncology. The compound's ability to allosterically modulate dynamic protein interfaces presents a particularly valuable mechanism for targeting challenging PPIs.

References

sekikaic acid conformational dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Sekikaic acid specifically targets the GACKIX domain (also referred to as the KIX domain) of the master transcriptional coactivator CBP/p300 [1] [2]. This domain is a prototypical dynamic binding hub that uses two distinct but allosterically connected binding surfaces to engage various transcriptional activators like MLL and CREB [1].

  • Binding Site: this compound primarily targets the deeper, more flexible binding cleft used by activators such as MLL and c-Jun. Binding at this site induces conformational changes that allosterically inhibit interactions at the second, shallower binding site used by activators like CREB [1].
  • Allosteric Inhibition: Through this mechanism, a single molecule of this compound can effectively disrupt the formation of multiple, distinct activator-coactivator complexes [1].
  • Conformational Basis: Molecular dynamics simulations suggest that this compound's lowest energy conformations form an amphipathic helix mimic, structurally mimicking the helical conformation adopted by native transcriptional activation domains when they bind to the coactivator. This allows it to competitively yet effectively engage the dynamic protein interface [1].

Quantitative Biological Activity

The table below summarizes the key inhibitory data for this compound and the related, more potent compound lobaric acid [1].

Compound Chemical Class Target Protein Complex Reported IC₅₀ Key Characteristics
This compound Depside MLL•GACKIX 34 µM First small molecule shown to inhibit both MLL and CREB binding sites; moderate conformational flexibility [1].
CREB (pKID)•GACKIX 64 µM
Lobaric Acid Depsidone MLL•GACKIX 17 µM Increased structural rigidity (depsidone core) contributes to greater potency [1].
CREB (pKID)•GACKIX 25 µM

Beyond its activity on CBP/p300, this compound is also recognized as an inhibitor of α-glucosidase and α-amylase, linking it to potential antidiabetic and hypolipidemic applications. It has also demonstrated antioxidant and organ-protective effects in preclinical models [3] [4].

Key Experimental Evidence & Protocols

The characterization of this compound's mechanism relied on several sophisticated biophysical and biochemical techniques.

Fluorescence Polarization (FP) Competitive Binding Assay

This primary high-throughput screen identified this compound as an inhibitor.

  • Purpose: To identify compounds that disrupt the interaction between the GACKIX domain and a fluorescein-labeled MLL peptide [1].
  • Workflow: The assay measured the decrease in fluorescence polarization when this compound displaced the fluorescent peptide from the GACKIX domain, allowing for the calculation of IC₅₀ values [1].
  • Counter-Screens: Active hits were tested against other PPIs (e.g., VP16-Med15) to establish specificity for GACKIX, which this compound successfully passed [1].

G Start Start: Screen Natural Product Extracts FP_Assay Fluorescence Polarization (FP) Primary Screen Start->FP_Assay Counterscreen Specificity Counter-screens (e.g., VP16-Med15 PPI) FP_Assay->Counterscreen Fractionation HPLC Fractionation & Activity Tracking Counterscreen->Fractionation Identification Compound Identification (NMR, Mass Spectrometry) Fractionation->Identification Dose_Response Dose-Response Curves (IC50 Determination) Identification->Dose_Response Mechanism Mechanistic Studies (NMR, MD Simulation) Dose_Response->Mechanism

Experimental workflow from initial screening to mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR was crucial for mapping the binding site and understanding allostery.

  • Protein-Observed ¹H,¹⁵N-HSQC: Changes in the chemical shifts of the ¹⁵N-labeled GACKIX domain upon this compound binding identified perturbed residues. Significant shifts were observed around the flexible loop (L12) and 310 helix (G2) near the MLL site, with smaller changes at the distal CREB site, providing direct evidence of allosteric communication [1].
  • Ligand-Observed 1D ¹H-NMR: Confirmed reversible binding, as adding excess MLL and CREB peptides displaced this compound, causing its NMR resonances to revert to the unbound state [1].
Molecular Dynamics (MD) Simulations
  • Purpose: To understand the conformational preferences of this compound and its relationship to activity [1].
  • Protocol: Simulations revealed a significant energy barrier to rotation around its central ester bond, populating low-energy conformations that mimic an amphipathic helix. This analysis explained why the more flexible lecanoric acid was inactive and the more rigid lobaric acid was more potent [1].

Significance in Drug Discovery

This compound represents a pioneering example of targeting difficult, transient PPIs with high specificity.

  • Overcoming Specificity Challenges: Dynamic protein hubs like CBP/p300 interact with numerous partners. This compound's mixed direct/allosteric mechanism allows it to inhibit a specific subset of interactions within the GACKIX domain without affecting other related complexes (e.g., VP16-Med15) [1].
  • Validating Natural Products: This case highlights the potential of natural products, with their unique and complex scaffolds, to serve as effective inhibitors for PPI targets that are often intractable for conventional small, drug-like molecules from commercial libraries [1] [5].

References

Sekikaic Acid: Known Activities and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Sekikaic acid is a depside-type compound found in various lichens, such as Ramalina calicaris [1]. The table below summarizes its known biological activities and physicochemical properties from available data.

Property/Aspect Description
Primary Known Activities Inhibitor of α-glucosidase and α-amylase; exhibits hypolipidemic, antioxidant, and antidiabetic activities [1].
Reported Mechanisms Significantly reduces levels of low-density lipoprotein, total cholesterol, and total glycerides; can lead to the regeneration of pancreatic β cells [1].
Structural Class Depside (a type of lichen polyphenol) [2] [3] [1].
Molecular Formula C₂₂H₂₆O₈ [1].
Molecular Weight 418.44 g/mol [1].

Amphipathic Helix Mimetics: Design and Applications

Amphipathic helix mimetics are synthetic compounds designed to inhibit protein-protein interactions (PPIs) [4]. Their core function is to mimic the spatial arrangement of key side chains found on one face of an alpha-helix, which is a common structural motif at protein interaction interfaces [5] [4].

The diagram below illustrates the general design strategy for these mimetics.

G AlphaHelix Native α-Helix Pharmacophore Identify Key 'i, i+4, i+7' Side Chains AlphaHelix->Pharmacophore DesignScaffold Design Synthetic Scaffold to Project Side Chains Pharmacophore->DesignScaffold HelixMimetic Helix Mimetic Compound DesignScaffold->HelixMimetic

Generalized workflow for the design of alpha-helix mimetic compounds.

These compounds are a prominent strategy in drug discovery because they can target PPIs that are often considered "undruggable" by traditional small molecules [4]. Key aspects include:

  • Scaffold Diversity: Various scaffolds have been developed, including terphenyls, oligoamides, and benzodiazepines, which project functional groups to mimic the helical pharmacophore [4].
  • Therapeutic Targets: They have been successfully developed against medically important PPIs, such as p53/hDM2 (for cancer) and Bcl-2 family interactions (in apoptosis) [4].
  • Advantages Over Peptides: Unlike natural alpha-helices or peptide-based drugs, these mimetics are typically small molecules, offering better metabolic stability, cell permeability, and oral bioavailability [4].

Research Status and Suggested Directions

The search results do not indicate that this compound is recognized or used as an amphipathic helix mimetic. Its documented biological activities appear to stem from its properties as an enzyme inhibitor and antioxidant, rather than from mimicking a protein secondary structure.

To definitively explore a potential connection, you could:

  • Conduct a Structural Analysis: Compare the 3D structure of this compound with known pharmacophores of helix mimetics to see if it can project side chains in a similar spatial orientation.
  • Perform a Binding Assay: Test this compound in assays for well-known helix-mediated PPIs (e.g., Bcl-2/Bax, p53/MDM2) to see if it shows inhibitory activity.
  • Search Specialized Databases: Look in chemical biology and medicinal chemistry databases for "this compound" in the context of "PPI inhibition" or "helix mimicry."

References

Comprehensive Application Notes and Protocols: Extraction, Analysis, and Bioactivity Assessment of Sekikaic Acid from Lichens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sekikaic Acid and Its Biological Significance

This compound is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the genera Ramalina, Usnea, and other related taxa. Chemically, it is classified as an orcinol-type depside consisting of two divaricatinic acid units esterified together, with the molecular formula C~22~H~26~O~8~ and a molecular weight of 418.44 g/mol. This compound has garnered significant research interest due to its diverse biological activities, including antioxidant, antidiabetic, antimicrobial, and enzyme inhibitory properties. The growing pharmacological interest in this compound necessitates standardized protocols for its extraction, identification, and bioactivity assessment to ensure reproducibility and reliability in research findings. [1] [2]

Recent studies have demonstrated that this compound exhibits potent antioxidant capabilities through multiple mechanisms, including free radical scavenging and reducing power. Additionally, it has shown promising antidiabetic potential through the inhibition of key enzymes like α-glucosidase and α-amylase, with molecular docking studies confirming its strong binding affinities to catalytic sites. This compound also displays antimicrobial activity against various Gram-positive bacteria, making it a candidate for addressing antibiotic resistance. Its anti-inflammatory properties and cytotoxic effects against certain cancer cell lines further expand its therapeutic potential. The compound's drug-like properties have been supported by toxicological and pharmacokinetic analyses, indicating no significant risks and good bioavailability potential. [3] [1] [4]

Extraction Protocols and Optimization Strategies

Solvent Selection and Preparation Techniques

The extraction efficiency of this compound is highly dependent on solvent polarity and extraction methodology. Based on comprehensive studies, the following solvents have demonstrated optimal performance for this compound extraction:

  • Pure acetone: Shows excellent extraction efficiency for this compound and related depsides, particularly from Ramalina species. [1]
  • Ethanol (95-100%): Effective for sequential extraction, especially when combined with ultrasonic assistance. The Gondwania regalis study utilized ethanolic extraction with impressive results. [3]
  • Methanol: Suitable for comprehensive metabolite profiling when coupled with mass spectrometric analysis. [5]
  • Ethyl acetate: Useful for fractionation and isolation of specific compounds. [6]

For sample preparation, lichen material should be carefully cleaned of debris using forceps and a soft brush, then air-dried in shaded, well-ventilated conditions. The dried material should be pulverized using a mortar and pestle or mechanical grinder to achieve a fine powder (particle size <0.5 mm), which significantly increases the surface area for improved solvent contact and extraction efficiency. [3]

Extraction Techniques and Parameters

Table 1: Comparison of Extraction Methods for this compound

Method Solvent Temperature Time Efficiency Applications
Ultrasound-Assisted Extraction (UAE) Ethanol 70-100% 40°C 30-50 min High Large-scale extraction, metabolomic studies
Cold Maceration Acetone, Ethyl Acetate Room temperature 24-72 hours Good Small-scale extraction, compound isolation
Soxhlet Extraction Ethanol, Methanol Solvent boiling point 4-6 hours Very High Reference standard preparation
Sequential Extraction Multiple solvents Varied 2-4 hours per solvent Comprehensive Full metabolomic profiling

Ultrasound-Assisted Extraction (UAE) has emerged as one of the most efficient methods for this compound recovery. The optimal parameters include:

  • Solvent-to-solid ratio: 10:1 to 20:1 (mL/g)
  • Extraction time: 30-50 minutes in total, divided into multiple cycles
  • Temperature: 40°C to prevent thermal degradation
  • Frequency: 40-80 kHz for optimal cavitation

The protocol for UAE involves placing 5g of powdered lichen material in an Erlenmeyer flask with 50mL of solvent, then subjecting it to ultrasonic treatment in a bath sonicator. The extract should be filtered through Whatman No. 1 filter paper, and the process repeated 2-3 times with fresh solvent. The combined filtrates are then concentrated under reduced pressure at 38°C using a rotary evaporator. [3]

For cold maceration, 1g of powdered lichen material is soaked in 20mL of solvent in a sealed container with continuous shaking for 24-72 hours at room temperature in dark conditions. The extract is filtered and concentrated as described above. This method, while slower, preserves thermolabile compounds and requires minimal equipment. [6]

Analytical Methods for Identification and Quantification

UHPLC/ESI/QToF-MS Metabolomic Profiling

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/ESI/QToF-MS) represents the gold standard for comprehensive metabolomic profiling of this compound and related compounds. The following parameters have been optimized for sekikaic analysis: [3]

Table 2: UHPLC/ESI/QToF-MS Parameters for this compound Analysis

Parameter Specification Notes
Column Thermo 5 µm C~18~ 80 Å (150 mm × 4.6 mm) Reversed-phase
Mobile Phase A 0.1% formic acid in water Acidification improves peak shape
Mobile Phase B 0.1% formic acid in acetonitrile Enhances ionization
Gradient Program 1-95% B over 38 minutes Optimal separation
Flow Rate 1.0 mL/min Standard for analytical scale
Injection Volume 10 µL Compromise between sensitivity and resolution
ESI Mode Negative ion Preferred for depsides
Scan Range 100-1200 m/z Covers expected mass range
Capillary Voltage 2.0 kV Optimal for negative mode
Dry Gas Flow 8 L/min Nitrogen preferred

The identification of this compound is confirmed by its characteristic retention time (approximately 11.98 minutes in systems described) and mass spectral data with the deprotonated molecular ion [M-H]¯ at m/z 417.1547 (calculated for C~22~H~25~O~8~) and fragment ions at m/z 209 and 225, corresponding to the A and B rings, respectively. The high mass accuracy (<5 ppm error) provided by QToF instrumentation is essential for confident molecular formula assignment. [1]

HPLC-DAD Fingerprinting and Quantification

For routine analysis and quality control, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides a robust and accessible alternative. The established method involves:

  • Column: C~18~ column (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol-water-phosphoric acid (pH 2.3) gradient system
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm and 280 nm
  • Injection Volume: 20 µL
  • Run Time: 50 minutes

The quantitative analysis requires a calibration curve constructed using authentic this compound standards (purity >98%) across a concentration range of 0.1-100 µg/mL. The limit of detection (LOD) and quantification (LOQ) for this compound using this method are approximately 0.05 µg/mL and 0.1 µg/mL, respectively. [7] [2]

G Start Sample Preparation Extraction Extraction Method Selection Start->Extraction UAE Ultrasound-Assisted Extraction Extraction->UAE Maceration Cold Maceration Extraction->Maceration Analysis Analytical Method Selection UAE->Analysis Maceration->Analysis Screening HPLC-DAD (Fingerprinting & Quantification) Analysis->Screening Profiling UHPLC/ESI/QToF-MS (Metabolomic Profiling) Analysis->Profiling Bioassay Bioactivity Assessment Screening->Bioassay Profiling->Bioassay Antioxidant Antioxidant Assays Bioassay->Antioxidant Antidiabetic Antidiabetic Assays Bioassay->Antidiabetic Antimicrobial Antimicrobial Assays Bioassay->Antimicrobial

Figure 1: Experimental workflow for the extraction, analysis, and bioactivity assessment of this compound from lichen sources

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

This compound demonstrates significant antioxidant potential through multiple mechanisms. Comprehensive assessment should include the following standardized assays:

  • DPPH Radical Scavenging Assay: Prepare 0.1 mM DPPH solution in methanol. Mix 0.5 mL of sample at various concentrations with 1.5 mL of DPPH solution. Incubate for 30 minutes in darkness at room temperature. Measure absorbance at 517 nm. Calculate IC~50~ values (concentration providing 50% inhibition). This compound-containing extracts typically show IC~50~ values ranging from 2246 µg/mL for crude extracts to significantly lower values for purified fractions. [3] [7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl~3~·6H~2~O in 10:1:1 ratio. Mix 100 µL sample with 3 mL FRAP reagent. Incubate for 30 minutes at 37°C. Measure absorbance at 593 nm. Express results as µM Trolox equivalents/g extract. Typical values for this compound-rich extracts range from 6.8 to 13.5 µmol Trolox/g. [3]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Use fluorescein as fluorescent probe and AAPH as peroxyl radical generator. Measure fluorescence decay (excitation 485 nm, emission 535 nm) every 5 minutes for 90 minutes. Calculate area under curve and express results as Trolox equivalents. [3]

  • Total Phenolic Content (TPC): Use Folin-Ciocalteu method with gallic acid as standard. Mix 0.5 mL sample with 2.5 mL Folin-Ciocalteu reagent (diluted 1:10) and 2 mL Na~2~CO~3~ (7.5%). Incubate for 2 hours at room temperature. Measure absorbance at 765 nm. Express as mg gallic acid equivalents (GAE)/g extract. This compound-rich extracts typically contain 31.9-107 mg GAE/g. [3] [5]

Antidiabetic Activity Assessment

The antidiabetic potential of this compound is primarily evaluated through enzyme inhibition assays:

  • α-Glucosidase Inhibition Assay: Prepare 0.1 M phosphate buffer (pH 6.8), 5 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate, and α-glucosidase solution (0.2 U/mL). Mix 50 µL sample with 100 µL enzyme solution, incubate 10 minutes at 37°C. Add 50 µL PNPG, incubate 30 minutes at 37°C. Stop reaction with 2 mL Na~2~CO~3~ (0.1 M). Measure absorbance at 405 nm. This compound demonstrates significant inhibition with IC~50~ values around 19.49 µg/mL for enriched extracts. [3] [1]

  • α-Amylase Inhibition Assay: Prepare 0.02 M sodium phosphate buffer (pH 6.9), α-amylase solution (0.5 mg/mL), and 1% starch solution. Mix 500 µL sample with 500 µL enzyme solution, incubate 10 minutes at 37°C. Add 500 µL starch solution, incubate 15 minutes at 37°C. Stop reaction with 1 mL DNS reagent, heat in boiling water for 10 minutes, cool, and measure absorbance at 540 nm. IC~50~ values for this compound-containing extracts are approximately 585 µg/mL. [3]

  • Molecular Docking Studies: Perform to understand the interaction mechanism. Use AutoDock Vina or similar software with α-glucosidase (PDB ID: 3AAA) and α-amylase (PDB ID: 1HNY) crystal structures. Molecular dynamics simulations (100 ns) confirm the stability of this compound-enzyme complexes. [3]

Antimicrobial Activity Testing

Antimicrobial evaluation follows Clinical and Laboratory Standards Institute (CLSI) guidelines:

  • Agar Disk Diffusion Method: Prepare Mueller-Hinton agar plates. Swab standardized microbial inocula (0.5 McFarland standard). Apply sterile filter paper disks (6 mm diameter) impregnated with 10 µL of test solution (1-10 mg/mL). Include positive (standard antibiotics) and negative (solvent) controls. Incubate at appropriate conditions (bacteria: 35°C for 18-24 hours; fungi: 25-30°C for 24-48 hours). Measure inhibition zones in mm. [8]

  • Broth Microdilution Method: Prepare two-fold serial dilutions in 96-well microplates. Add standardized inoculum (5 × 10^5 CFU/mL). Include growth and sterility controls. Incubate at appropriate conditions. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. For this compound, MIC values against Gram-positive bacteria typically range from 25-500 µg/mL. [5] [8]

  • Bioautography: Separate extracts on TLC plates. Develop chromatograms, air dry, then overlay with agar seeded with test organisms. Incubate 24 hours, then spray with tetrazolium salts to visualize inhibition zones. This allows direct correlation of bioactive compounds with specific spots. [8]

Data Analysis and Interpretation

Quantitative Data Summary

Table 3: Summary of Bioactivity Data for this compound and this compound-Rich Extracts

Bioactivity Assay Results Experimental Conditions Reference
DPPH Scavenging (IC~50~) 2246.149 µg/mL (crude extract) 30 min incubation, 517 nm [3]
Total Phenolic Content 31.9 mg GAE/g (crude extract) Folin-Ciocalteu, 765 nm [3]
FRAP Assay 6.802 µmol Trolox/g 30 min, 37°C, 593 nm [3]
ORAC Assay 13.463 µmol Trolox/g Fluorescein, AAPH, 90 min [3]
α-Glucosidase Inhibition (IC~50~) 19.49 µg/mL PNPG substrate, pH 6.8, 405 nm [3]
α-Amylase Inhibition (IC~50~) 585.216 µg/mL Starch substrate, DNS method, 540 nm [3]
Pancreatic Lipase Inhibition (IC~50~) 326.451 µg/mL p-NPB substrate, 405 nm [3]
Antimicrobial Activity (MIC) 25-500 µg/mL (varies by strain) Broth microdilution, CLSI guidelines [5] [8]
Statistical Analysis and Chemometric Approaches

Robust statistical analysis is essential for interpreting bioactivity data:

  • Principal Component Analysis (PCA): Apply to chromatographic data to evaluate phytochemical similarity between samples, especially same species from different locations. [7]
  • Partial Least Squares (PLS) Regression: Use to establish relationships between chromatographic fingerprint data (X matrix) and bioactivity results (Y matrix) for predictive modeling. [7]
  • Analysis of Variance (ANOVA): Perform to determine significance of differences between experimental groups, with p < 0.05 considered statistically significant. Include post-hoc tests like Tukey's HSD for multiple comparisons. [1]
  • Molecular Dynamics Simulations: Conduct (100 ns) to confirm stability of this compound in enzyme binding sites, analyzing root-mean-square deviation (RMSD) and binding free energies. [3]

G cluster0 Biological Activities Lichen Lichen Material (Usnea, Ramalina, Gondwania) Metabolites Secondary Metabolites (Depsides, Depsidones, Dibenzofurans) Lichen->Metabolites Sekikaic This compound Metabolites->Sekikaic Biosynthesis Biosynthesis via Acetate-Polymalonate Pathway Sekikaic->Biosynthesis Antioxidant Antioxidant Sekikaic->Antioxidant Antidiabetic Antidiabetic Sekikaic->Antidiabetic Antimicrobial Antimicrobial Sekikaic->Antimicrobial Enzyme Enzyme Inhibitor Sekikaic->Enzyme Applications Potential Applications Pharmaceutical, Agrochemical, Food Antioxidant->Applications Antidiabetic->Applications Antimicrobial->Applications Enzyme->Applications

Figure 2: Biosynthetic origin and multifaceted bioactivities of this compound and its potential applications

Conclusion and Research Perspectives

These comprehensive application notes provide validated protocols for the extraction, analysis, and bioactivity assessment of this compound from lichen sources. The integration of advanced analytical techniques like UHPLC/ESI/QToF-MS with robust bioassays has enabled thorough characterization of this valuable lichen metabolite. The demonstrated bioactivities, particularly its significant antidiabetic and antioxidant properties, position this compound as a promising candidate for further pharmaceutical development.

Future research should focus on several key areas:

  • Optimization of extraction techniques using green chemistry principles and deep eutectic solvents to improve yield and sustainability
  • Expansion of bioactivity profiling to include more complex disease models and in vivo validation
  • Clinical trials to establish safety and efficacy profiles for human applications
  • Development of standardized quality control parameters for potential commercial applications
  • Exploration of synergistic effects with other bioactive compounds in complex extracts

The protocols outlined herein provide a solid foundation for standardized research on this compound, ensuring reproducibility and comparability across studies while accelerating the development of this promising natural product into potential therapeutic applications.

References

Application Notes and Protocols for HPLC Analysis of Sekikaic Acid in Lichen Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sekikaic acid is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the Ramalina genus [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological potential, including demonstrated antioxidant, cytotoxic, and enzyme-inhibitory activities [3] [1]. The analysis of this compound presents specific challenges due to the complex chemical composition of lichen extracts, which often contain numerous structurally similar metabolites such as other depsides, depsidones, and dibenzofurans [4] [5]. These Application Notes provide detailed methodologies for the reliable identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-QToF-MS/MS), ensuring accurate and reproducible results for research and development applications.

Experimental Protocols

HPLC-DAD Method for Fingerprint Analysis and Quantification

This protocol describes a gradient HPLC method suitable for the fingerprint analysis of lichen extracts and the quantification of this compound using a Diode Array Detector (DAD) [3].

2.1.1 Materials and Equipment
  • HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD.
  • Chromatographic Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Chemicals: HPLC-grade methanol, water, and phosphoric acid.
  • Standards: High-purity this compound reference standard (>95% purity).
2.1.2 Mobile Phase Preparation and Chromatographic Conditions
  • Mobile Phase A: Methanol.
  • Mobile Phase B: Acidified water (pH 2.3) using phosphoric acid [3].
  • Gradient Program:
    • Initial: 60% A, 40% B
    • Linear gradient to 100% A over 50 minutes
    • Hold at 100% A for 5-10 minutes for column cleaning
    • Re-equilibration at initial conditions for 10-15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25-40°C
  • Injection Volume: 10-20 µL
  • Detection: DAD monitoring at 254 nm and 280 nm; full spectrum acquisition (200-400 nm) for peak purity assessment.
2.1.3 Sample Preparation
  • Lichen Extraction: Accurately weigh 100 mg of dried, powdered lichen thallus.
  • Extraction: Add 10 mL of acetone or methanol to the powder in a sealed vial.
  • Sonication: Sonicate the mixture for 30-45 minutes at room temperature.
  • Centrifugation: Centrifuge at 4000 × g for 10 minutes.
  • Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE membrane filter before HPLC injection.

Table 1: HPLC-DAD Method Validation Parameters for this compound Based on Literature Data

Validation Parameter Reported Performance Acceptance Criteria
Linearity Range 5–110 µg/mL [6] R² > 0.995
Retention Time ~11.98 minutes [1] RSD < 2%
Repeatability (Intra-day RSD) <1.5% [7] RSD < 2%
Limit of Detection (LOD) ~6 ng [7] S/N ≥ 3
Limit of Quantification (LOQ) ~15 ng [7] S/N ≥ 10
Advanced UPLC-QToF-MS/MS Method for Confirmation

For definitive identification and highly sensitive quantification, this protocol utilizes UPLC coupled with quadrupole time-of-flight tandem mass spectrometry [4] [1].

2.2.1 Materials and Equipment
  • UPLC System: Capable of handling high back-pressures.
  • Mass Spectrometer: QToF-MS/MS with electrospray ionization (ESI) source.
  • Chromatographic Column: C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7-1.8 µm particle size).
2.2.2 Chromatographic and Mass Spectrometric Conditions
  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)
  • Gradient Program:
    • 0-2 min: 5% A
    • 2-15 min: 5-95% A
    • 15-16 min: 95% A
    • 16-20 min: 5% A (re-equilibration)
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 µL
  • Ionization Mode: Negative ion ESI
  • Capillary Voltage: 2.5-3.0 kV
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Cone Voltage: 40 V
  • Collision Energy: 20-30 eV for MS/MS
  • Acquisition Mode: MSE or data-dependent acquisition (DDA)
  • Mass Range: m/z 50-1000
2.2.3 Identification Parameters for this compound
  • Molecular Formula: C22H25O8
  • Theoretical Exact Mass: 417.1547 [M-H]⁻ [1]
  • Characteristic Fragments: m/z 209, m/z 225 [1]
  • Retention Time: Approximately 11.98 minutes [1]
Method Validation Protocol

To ensure method reliability, perform the following validation experiments [8] [7] [6]:

2.3.1 Linearity and Range
  • Prepare this compound standard solutions at minimum six concentration levels across the expected range (e.g., 5-100 µg/mL).
  • Inject each concentration in triplicate.
  • Plot peak area versus concentration and calculate the correlation coefficient (R²), which should be >0.995.
2.3.2 Precision
  • Repeatability (Intra-day): Analyze six replicates of a quality control sample on the same day.
  • Intermediate Precision (Inter-day): Analyze the same QC sample on three different days.
  • Calculate the Relative Standard Deviation (RSD) for peak areas and retention times; RSD should be <2%.
2.3.3 Accuracy (Recovery)
  • Spike lichen matrix with known quantities of this compound standard at three concentration levels.
  • Extract and analyze these samples.
  • Calculate recovery as (measured concentration/spiked concentration) × 100%; acceptable range is 85-115%.
2.3.4 Specificity
  • Analyze blank matrix, standard, and sample to confirm no interference at the retention time of this compound.
  • For MS methods, use multiple reaction monitoring (MRM) transitions to enhance specificity.

Critical Method Parameters and Troubleshooting

Key Optimization Factors

Table 2: Critical Method Parameters and Their Impact on this compound Analysis

Parameter Impact on Analysis Recommended Setting
Mobile Phase pH Critical for peak shape and retention; low pH suppresses ionization of acidic groups 2.3-3.0 [3] [7]
Organic Modifier Acetonitrile provides better selectivity for depsides compared to methanol [8] Acetonitrile or Methanol
Gradient Steepness Affects resolution from co-extracted compounds like homothis compound [1] 1-2% B change per minute
Column Temperature Higher temperatures (40°C) improve efficiency and reduce backpressure 30-40°C
Troubleshooting Guide
  • Poor Peak Shape: Ensure mobile phase is adequately acidified to suppress silanol interactions.
  • Insufficient Resolution: Adjust gradient slope or consider using a column with different selectivity (e.g., C8 or phenyl).
  • Low Recovery: Extend sonication time or use a more efficient extraction technique like accelerated solvent extraction.
  • Signal Drift in MS: Regularly calibrate mass spectrometer and use internal standards.

Applications in Pharmacological Research

The validated HPLC methods for this compound have been successfully applied in various pharmacological investigations:

  • Antioxidant Activity Correlation: HPLC fingerprinting combined with chemometric analysis has enabled the correlation of this compound content with strong antioxidant activity in Ramalina species, as measured by DPPH and ABTS assays [1].
  • Enzyme Inhibition Studies: Quantification of this compound in Ramalina conduplicans extracts has facilitated the investigation of its α-glucosidase inhibitory activity, suggesting potential anti-diabetic applications [1].
  • Chemical Taxonomy: The quantitative profiling of this compound and related metabolites supports chemotaxonomic studies and quality control of lichen material for pharmacological use [1] [2].

Workflow Overview

The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from lichen material:

workflow start Start: Lichen Material samp_prep Sample Preparation (Drying, Powdering) start->samp_prep extraction Solvent Extraction (Acetone/Methanol, Sonication) samp_prep->extraction cleanup Sample Cleanup (Centrifugation, Filtration) extraction->cleanup hplc_analysis HPLC/UPLC Analysis cleanup->hplc_analysis detection Detection (DAD at 254/280 nm or MS) hplc_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis end Results: Identification & Quantification data_analysis->end

Conclusion

The HPLC and UPLC-MS/MS methods detailed in these Application Notes provide robust, validated approaches for the accurate identification and quantification of this compound in complex lichen matrices. The combination of chromatographic separation with advanced detection technologies enables researchers to reliably analyze this pharmacologically promising depside, supporting ongoing investigations into its biological activities and potential therapeutic applications. Adherence to the described protocols and validation criteria will ensure the generation of high-quality, reproducible data for scientific and regulatory purposes.

References

Comprehensive Application Notes and Protocols: Sekikaic Acid as a Cardioprotective Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sekikaic Acid and its Cardioprotective Potential

This compound is a depside-type secondary metabolite predominantly found in various lichen species, representing a promising natural product with demonstrated cardioprotective properties. Depsides are phenolic compounds formed through ester linkages of two or more monocyclic aromatic units, and this compound specifically belongs to the orcinol-type depsides characterized by specific substituent patterns including alkyl side chains. This compound has gained increasing attention in pharmacological research due to its potent antioxidant capabilities and organoprotective potential, particularly against drug-induced cardiotoxicity while not interfering with the chemotherapeutic efficacy of accompanying treatments. The compound exists as a crystalline solid with moderate solubility in organic solvents such as methanol, dichloromethane, and ethyl acetate, which informs extraction and purification methodologies [1].

Recent advances in natural product research have highlighted lichen-derived metabolites as valuable sources of therapeutic agents with multifaceted biological activities. Among these compounds, this compound has emerged as a particularly promising candidate for cardiovascular protection based on preclinical evidence demonstrating its ability to mitigate oxidative stress-induced damage in cardiac tissue. The compound's protective mechanisms appear to involve both direct free radical scavenging and enhancement of endogenous antioxidant systems, positioning it as a potential adjunct therapy in clinical scenarios where cardiotoxicity represents a significant limitation, such as chemotherapy with anthracyclines or cyclophosphamide [2]. The growing body of evidence supporting this compound's cardioprotective efficacy, combined with its natural origin and apparently favorable safety profile, warrants systematic investigation and development as a potential therapeutic agent.

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Class Depside (orcinol-type)
IUPAC Name 4-[(2,4-Dihydroxy-6-pentylbenzoyl)oxy]-2-hydroxy-6-propylbenzoic acid
Molecular Formula C₂₃H₂₈O₈
Primary Natural Sources Various lichen species (genus Ramalina, Usnea, and others)
Solubility Characteristics Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water
Key Pharmacological Activity Antioxidant and organoprotective effects

Cardioprotective Efficacy: Experimental Evidence and Mechanisms

Summary of Experimental Models and Protective Outcomes

The cardioprotective efficacy of this compound has been experimentally validated in controlled preclinical studies, particularly in the context of chemotherapeutic agent-induced cardiotoxicity. A seminal investigation conducted by Saqib et al. (2025) demonstrated that this compound administration significantly attenuated cyclophosphamide (CP)-induced cardiotoxicity in a rat model. The study employed a protocol where this compound (100 mg/kg) was administered orally for 14 consecutive days, followed by a single intraperitoneal dose of cyclophosphamide (200 mg/kg) on day 15. Assessment of cardiac damage 24 hours post-cyclophosphamide administration revealed that pretreatment with this compound resulted in significant preservation of cardiac architecture and function compared to the cyclophosphamide-only group [2].

The protective mechanisms of this compound appear to operate primarily through mitigation of oxidative stress and preservation of endogenous antioxidant systems. In the cyclophosphamide-induced cardiotoxicity model, this compound treatment significantly reduced the elevated levels of serum cardiac biomarkers including creatine kinase (CK), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI), indicating reduced cardiomyocyte damage. Simultaneously, this compound administration restored myocardial glutathione (GSH) and superoxide dismutase (SOD) levels while reducing malondialdehyde (MDA) concentrations, demonstrating its capacity to counteract oxidative lipid damage [2]. These findings align with the broader understanding that lichen depsides and tridepsides exhibit substantial antioxidant potential through free radical scavenging activities, metal chelation, and modulation of cellular antioxidant defense systems [3].

Quantitative Assessment of Cardioprotective Effects

Table 2: Effects of this compound on Serum Cardiac Biomarkers in Cyclophosphamide-Induced Cardiotoxicity

Biomarker Control Group CP-only Group CP + this compound Group % Change vs. CP-only
Creatine Kinase (CK) Normal baseline Significantly elevated Significantly reduced (p≤0.05) -37.6%
Lactate Dehydrogenase (LDH) Normal baseline Significantly elevated Significantly reduced (p≤0.05) -47.6%
Cardiac Troponin I (cTnI) Normal baseline Significantly elevated Significantly reduced (p≤0.05) Not specified
C-reactive Protein (CRP) Normal baseline Significantly elevated Significantly reduced (p≤0.05) Not specified

Table 3: Effects of this compound on Myocardial Oxidative Stress Markers

Oxidative Stress Marker Control Group CP-only Group CP + this compound Group % Change vs. CP-only
Glutathione (GSH) Normal level Significantly depleted Significantly preserved (p≤0.05) Not specified
Superoxide Dismutase (SOD) Normal level Significantly reduced Significantly preserved (p≤0.05) Not specified
Malondialdehyde (MDA) Normal level Significantly elevated Significantly reduced (p≤0.05) Not specified

Beyond its direct antioxidant properties, emerging evidence suggests that this compound may influence cardioprotective signaling pathways. While the specific molecular targets of this compound in cardiac tissue require further elucidation, related lichen depsides have demonstrated modulatory effects on inflammatory mediators and apoptosis-related pathways. The compound's ability to maintain cellular redox homeostasis likely contributes to the observed preservation of cardiac function and structure under conditions of chemical stress. The multifaceted activity profile of this compound, encompassing both direct free radical scavenging and potential signaling pathway modulation, positions it as a promising candidate for further development as a cardioprotective adjunct in clinical scenarios associated with elevated oxidative stress [2] [3].

Experimental Protocols for Cardioprotective Evaluation

In Vivo Protocol for Cyclophosphamide-Induced Cardiotoxicity Model

The following protocol outlines the standardized methodology for evaluating the cardioprotective efficacy of this compound in a cyclophosphamide-induced cardiotoxicity model, adapted from established procedures with optimization for consistency and reproducibility [2].

  • Animal Model Preparation: Utilize adult Sprague-Dawley rats (200-250 g) maintained under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water. After one week of acclimatization, randomly assign animals to one of three experimental groups (n=8-10 per group): (1) Normal control group receiving vehicle only; (2) Cyclophosphamide control group receiving vehicle followed by cyclophosphamide; (3) this compound treatment group receiving this compound followed by cyclophosphamide.

  • Compound Administration: Prepare this compound suspension in 0.5% carboxymethyl cellulose (CMC) solution. Administer this compound (100 mg/kg body weight) orally via gavage once daily for 14 consecutive days. For the cyclophosphamide challenge, administer a single intraperitoneal injection of cyclophosphamide (200 mg/kg body weight) on day 15, 1 hour after the final dose of this compound or vehicle.

  • Sample Collection and Analysis: Twenty-four hours after cyclophosphamide administration (day 16), anesthetize animals with ketamine/xylazine (90/10 mg/kg, i.p.). Collect blood samples via cardiac puncture for serum separation. After euthanasia, rapidly excise hearts, rinse in ice-cold phosphate-buffered saline (PBS), and divide each heart longitudinally into two portions: one portion fixed in 10% neutral buffered formalin for histological examination, and the other portion homogenized in ice-cold potassium phosphate buffer (pH 7.4) for biochemical assays.

  • Functional and Morphological Assessment: Monitor cardiac function throughout the study period using electrocardiography (ECG) to detect arrhythmias and conduction abnormalities. Following sample collection, perform macroscopic examination of hearts for signs of hemorrhage, necrosis, or ventricular dilation. Process fixed tissue sections (5 μm thickness) for hematoxylin and eosin (H&E) staining to evaluate histopathological changes, and Masson's trichrome staining to assess collagen deposition and fibrosis.

Biochemical Assessment Protocols
  • Serum Cardiac Biomarker Analysis: Quantify serum levels of cardiac damage biomarkers using commercial ELISA kits according to manufacturer instructions. Assess creatine kinase (CK), lactate dehydrogenase (LDH), cardiac troponin I (cTnI), and C-reactive protein (CRP) levels. Briefly, add diluted serum samples to antibody-coated microplates, incubate for specified duration, wash thoroughly, add detection antibodies, develop with substrate solution, and measure absorbance at appropriate wavelengths using a microplate reader. Calculate concentrations using standard curves generated with reference standards [2].

  • Myocardial Oxidative Stress Marker Evaluation: Determine myocardial glutathione (GSH) levels using Ellman's method. Homogenize cardiac tissue in EDTA-containing phosphate buffer, precipitate proteins with trichloroacetic acid, and react supernatant with DTNB (5,5'-dithiobis-2-nitrobenzoic acid). Measure absorbance at 412 nm and calculate GSH content using a standard curve. Assess superoxide dismutase (SOD) activity using the nitroblue tetrazolium (NBT) reduction inhibition method. Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels via the thiobarbituric acid reactive substances (TBARS) assay, measuring absorbance at 532 nm and calculating MDA content using a molar extinction coefficient of 1.56×10⁵ M⁻¹cm⁻¹ [2].

G Start Animal Model Preparation (Sprague-Dawley rats) Groups Experimental Group Assignment: • Control Group • CP-only Group • CP + SA Group Start->Groups Dosing 14-day SA Administration (100 mg/kg, oral, once daily) Groups->Dosing Challenge Cyclophosphamide Challenge (200 mg/kg, i.p., single dose) Dosing->Challenge Collection Sample Collection (24h post-CP): • Serum • Cardiac Tissue Challenge->Collection Functional Functional Assessment: • ECG Monitoring Collection->Functional Biochemical Biochemical Analysis: • Serum Cardiac Biomarkers • Oxidative Stress Markers Collection->Biochemical Histology Histological Evaluation: • H&E Staining • Masson's Trichrome Collection->Histology Data Data Integration and Statistical Analysis Functional->Data Biochemical->Data Histology->Data

Diagram 1: Experimental workflow for evaluating this compound (SA) cardioprotection in a cyclophosphamide (CP)-induced toxicity model

Analytical Methods for this compound Characterization and Quantification

UHPLC-ESI-QTOF-MS Metabolite Profiling Protocol

Ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) represents the current gold standard for comprehensive metabolite profiling of lichen extracts containing this compound and related compounds. This methodology enables both identification and quantification of this compound in complex biological matrices and natural product extracts [4].

  • Sample Preparation: Accurately weigh 100 mg of powdered lichen material or tissue sample. Extract with 10 mL of methanol-dichloromethane (1:1, v/v) using ultrasonication at 35°C for 30 minutes. Centrifuge at 5000 × g for 10 minutes, collect supernatant, and repeat extraction twice. Combine supernatants and evaporate to dryness under reduced pressure at 40°C. Reconstitute residue in 1 mL of methanol, filter through a 0.22 μm PTFE membrane, and transfer to UHPLC vials for analysis.

  • Chromatographic Conditions: Utilize an UHPLC system equipped with a C18 reverse-phase column (100 × 2.1 mm, 1.7 μm particle size). Maintain column temperature at 40°C. Employ the following gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile): 0-2 min, 5% B; 2-15 min, 5-95% B linear gradient; 15-18 min, 95% B; 18-20 min, 95-5% B. Set flow rate at 0.3 mL/min and injection volume at 2 μL.

  • Mass Spectrometric Detection: Operate QTOF mass spectrometer in negative ion mode with electrospray ionization. Set source parameters as follows: capillary voltage, 2.5 kV; cone voltage, 40 V; source temperature, 120°C; desolvation temperature, 350°C; cone gas flow, 50 L/h; desolvation gas flow, 600 L/h. Acquire data over m/z range 50-1200 with scan duration of 0.2 seconds. Use leucine-enkephalin ([M-H]⁻ = 554.2615) as lock mass reference for accurate mass measurements.

  • Data Processing and Analysis: Process acquired data using appropriate software (e.g., MassLynx, Progenesis QI) for peak picking, alignment, and normalization. Identify this compound based on exact mass (theoretical [M-H]⁻ for C₂₃H₂₇O₈ = 431.1709) with mass error tolerance of ≤5 ppm, and confirm through MS/MS fragmentation pattern comparison with authentic standards when available.

HPLC Quantification Protocol

For routine quantification of this compound in quality control applications and pharmacokinetic studies, high-performance liquid chromatography (HPLC) with UV detection provides a robust and accessible alternative [5].

  • Chromatographic Conditions: Utilize an HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm particle size). Maintain column temperature at 30°C. Employ isocratic elution with acetonitrile-water (55:45, v/v) containing 0.1% trifluoroacetic acid. Set flow rate at 1.0 mL/min, injection volume at 20 μL, and detection wavelength at 254 nm.

  • Standard Curve Preparation: Prepare stock solution of this compound reference standard (1 mg/mL) in methanol. Prepare serial dilutions to obtain concentration standards ranging from 0.5 to 100 μg/mL. Inject each concentration in triplicate and plot peak area against concentration to generate calibration curve. The method should demonstrate linearity with correlation coefficient (r²) ≥0.999 over the specified concentration range.

  • Validation Parameters: Establish method validation including precision (intra-day and inter-day RSD <5%), accuracy (recovery 95-105%), limit of detection (LOD, typically 0.1 μg/mL), and limit of quantification (LOQ, typically 0.5 μg/mL). Perform recovery studies by spiking known amounts of this compound standard to pre-analyzed samples and calculating percentage recovery.

Formulation and Administration Considerations

Preliminary Formulation Strategies

The development of suitable formulations for this compound represents a critical step in translating preclinical efficacy into clinical applications. Based on its chemical properties and administration routes employed in successful preclinical studies, several formulation approaches show promise for further development.

  • Oral Administration Formulation: For oral delivery, this compound has been effectively administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution. To prepare this formulation, uniformly disperse this compound powder in 0.5% CMC solution using a magnetic stirrer or homogenizer to achieve a homogeneous suspension. For enhanced stability and dissolution, consider alternative approaches including solid dispersion systems with hydrophilic carriers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), or encapsulation in liposomal or nanoparticle-based delivery systems to potentially improve bioavailability [2].

  • Solubility Enhancement Strategies: Address the inherent aqueous solubility limitations of this compound through various techniques. Complexation with cyclodextrins (particularly hydroxypropyl-β-cyclodextrin) has proven effective for similar polyphenolic compounds. Alternatively, micronization techniques such as jet milling or supercritical fluid processing can increase surface area and dissolution rates. For advanced delivery systems, consider lipid-based formulations including self-emulsifying drug delivery systems (SEDDS) which have demonstrated success with poorly water-soluble natural products [1].

  • Parenteral Formulation Considerations: While oral administration represents the most practical route for chronic cardioprotective therapy, parenteral formulations may be warranted for specific clinical scenarios. For intravenous administration, develop sterile solutions using co-solvent systems (e.g., PEG 400, propylene glycol, ethanol in water) with appropriate pH adjustment (pH 7.0-7.4) and isotonicity adjustment. Conduct thorough compatibility studies with intravenous administration sets and filter membranes. Regardless of administration route, protect this compound formulations from light and oxygen through use of amber containers and antioxidant additives when necessary.

G CP Cyclophosphamide Administration Metab Metabolic Activation (CYP450 System) CP->Metab ROS Reactive Oxygen Species (ROS) Generation Metab->ROS Damage Oxidative Damage: • Lipid Peroxidation • Protein Oxidation • DNA Damage ROS->Damage Preserve Cellular Integrity Preservation Damage->Preserve SA This compound Intervention Scavenge Direct Free Radical Scavenging SA->Scavenge Enhance Endogenous Antioxidant System Enhancement SA->Enhance Scavenge->Preserve Enhance->Preserve Protection Cardioprotection: • Reduced Biomarker Release • Maintained Contractility • Minimal Histopathological Changes Preserve->Protection

Diagram 2: Proposed mechanism of this compound-mediated cardioprotection against cyclophosphamide-induced toxicity

Conclusion and Future Perspectives

This compound demonstrates significant potential as a cardioprotective agent based on current preclinical evidence, primarily through mechanisms involving attenuation of oxidative stress and preservation of cardiac tissue integrity. The application notes and standardized protocols provided in this document offer researchers a comprehensive framework for evaluating the cardioprotective efficacy of this compound in various experimental models, with particular relevance to drug-induced cardiotoxicity scenarios. The systematic methodology outlined encompassing in vivo models, biochemical assays, and analytical techniques enables standardized assessment across research platforms and facilitates comparison of results from different investigations.

Future research directions should prioritize elucidation of molecular mechanisms beyond antioxidant activity, including potential effects on specific cardioprotective signaling pathways, ion channel function, and mitochondrial integrity. Additionally, comprehensive ADMET profiling including pharmacokinetic studies, tissue distribution analysis, and chronic toxicity assessments are essential to establish the therapeutic window and potential clinical utility. The development of optimized formulations with enhanced bioavailability represents another critical research avenue. Through continued systematic investigation using standardized protocols, this compound may emerge as a valuable cardioprotective adjunct, particularly in clinical contexts where conventional cardioprotective strategies are insufficient or produce undesirable side effects.

References

Potential In Vivo Models for Sekikaic Acid Research

Author: Smolecule Technical Support Team. Date: February 2026

Model Category Specific Model Examples Measurable Endpoints Relevance to Lichen Compounds
Inflammation & Pain Carrageenan-induced paw edema, CFA-induced chronic inflammation [1] Paw volume, inflammatory cytokine levels (TNF-α, IL-6), analgesic response To probe purported anti-inflammatory and analgesic properties.
Neuroinflammation & Neuroprotection LPS-induced neuroinflammation (in vitro & in vivo) [1] Behavioral deficits (motor function), pro-inflammatory mediators in brain tissue, microglial activation Lichen compounds often target neuro-inflammatory pathways [1].
Oxidative Stress Chemically-induced oxidative stress (e.g., CCl4 hepatotoxicity) Levels of ROS, antioxidant enzymes (SOD, CAT), lipid peroxidation (MDA) To assess antioxidant capacity, a common feature of many natural products.

A Proposed Experimental Workflow

The following diagram outlines a generalized protocol for initiating in vivo research on sekikaic acid, from compound preparation to data analysis.

workflow Start Start: this compound In Vivo Investigation Prep Compound Preparation • Purification & Characterization • Vehicle: 1-5% DMSO + Saline/Tween-80 • Sterile Filtration (0.22µm) Start->Prep Model Select & Establish In Vivo Model Prep->Model Group Animal Grouping & Dosing • Control (Vehicle) • Positive Control (e.g., Indomethacin) • 2-3 Dose Groups of this compound Model->Group Admin Compound Administration • Route: Oral gavage / IP injection • Pre-treatment (e.g., 1h before induction) • Consider chronic dosing (7-14 days) Group->Admin Induce Disease Model Induction • Inflammatory agent (e.g., Carrageenan) • Neurotoxicant (e.g., LPS) Admin->Induce Collect Data Collection • Behavioral assessments • Tissue collection (blood, brain, liver) • Histopathology & Molecular analysis Induce->Collect Analyze Data Analysis • Compare vs. control and positive groups • Establish dose-response relationship • Statistical significance (p<0.05) Collect->Analyze

Key Considerations for Protocol Development

When designing your study, paying close attention to the following practical aspects will greatly improve the reliability and reproducibility of your results.

  • Compound Preparation: this compound may have limited solubility. A common vehicle is a 1-5% DMSO solution in saline, with or without a solubilizer like Tween-80 [1]. The solution must be sterile-filtered (0.22 µm) before injection.
  • Dosing Administration: If adding to drinking water, you must first determine the baseline 24-hour ad libitum water consumption for your specific rodent strain to accurately calculate the delivered dose [2].
  • Controls and Validation: Always include a vehicle control group (e.g., DMSO-saline) and a positive control group (e.g., a known anti-inflammatory drug like indomethacin) to validate your experimental model.
  • Molecular Targets: Based on mechanisms of similar natural compounds [3], you could investigate this compound's effects on key signaling pathways like NF-κB (pro-inflammatory) and Nrf2 (anti-oxidant).

References

Comprehensive Protocols for Measuring the Antioxidant Activity of Sekikaic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Key Antioxidant Assays

Evaluating the antioxidant potential of a compound requires a multi-faceted approach, as no single assay can fully capture its activity. The following protocols detail the most common and reliable chemical and cell-based methods. These in vitro chemical assays are valued for their speed, simplicity, and cost-effectiveness, while the cellular antioxidant activity (CAA) assay provides critical insights into the bioavailability and efficacy of the antioxidant within a biological system [1] [2].

The provided methodologies have been optimized for various compounds and can be directly adapted for sekikaic acid by preparing stock solutions of the compound in appropriate solvents such as DMSO, methanol, or ethanol, followed by serial dilution to create a range of working concentrations for dose-response analysis.

Detailed Experimental Protocols

Chemical Antioxidant Assays
2.1.1. DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom, reducing the stable purple DPPH radical to a yellow-colored diphenylpicrylhydrazine [2].

  • Principle Diagram:

    DPPH_Assay Start Prepare DPPH working solution (0.2 mmol/L in methanol) Step1 Mix 1 mL sample with 1 mL DPPH solution Start->Step1 Step2 Incubate in dark for 30 min (up to 48 h for kinetics) Step1->Step2 Step3 Measure absorbance at 517 nm Step2->Step3 Step4 Calculate % Radical Scavenging Activity Step3->Step4

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical
    • Methanol (anhydrous)
    • This compound samples at various concentrations
  • Procedure:

    • Prepare a fresh DPPH working solution (0.2 mmol/L) in anhydrous methanol [1].
    • Combine 1 mL of the this compound sample with 1 mL of the DPPH working solution in a test tube [1].
    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes (or monitor kinetically over 48 hours) [1].
    • Measure the absorbance of the solution at 517 nm against a methanol blank [2].
    • Run a control where the sample is replaced with solvent.
  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the sample.
    • Generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) [2].
2.1.2. ABTS Radical Cation Scavenging Activity Assay

This assay involves the generation of a blue-green ABTS⁺ chromophore, which is decolorized by antioxidants.

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
    • Potassium persulfate
    • Phosphate Buffered Saline (PBS, 10 mmol/L, pH 7.4)
  • Procedure:

    • Generate ABTS⁺ Cation: Mix equal volumes of a 7 mmol/L ABTS stock solution and a 2.45 mmol/L potassium persulfate solution. Allow it to stand in the dark at room temperature for 12-16 hours before use [3].
    • Dilute the solution with PBS until its absorbance at 734 nm is 0.70 ± 0.02 [3].
    • Add 50 μL of the this compound sample to 3 mL of the diluted ABTS⁺ solution [3].
    • Incubate the reaction mixture for 6 minutes in the dark at room temperature.
    • Immediately measure the absorbance at 734 nm.
  • Calculation:

    • The ABTS radical scavenging activity is calculated as: Scavenging Activity (%) = [1 - (A_sample - A_control) / A_blank] × 100 where A_sample is the absorbance with the sample, A_control is the absorbance of the sample without ABTS⁺ (replaced with PBS), and A_blank is the absorbance of the ABTS⁺ solution without the sample (replaced with water) [3].
2.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants, producing a colored complex.

  • Reagents:

    • FRAP Reagent: Prepare by mixing:
      • 10 mmol/L TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mmol/L HCl
      • 20 mmol/L FeCl₃·6H₂O
      • 0.3 mol/L acetate buffer (pH 3.6)
      • in a 1:1:10 volume ratio. Incubate at 37°C before use [3].
  • Procedure:

    • Mix 3 mL of the pre-warmed FRAP reagent with 0.5 mL of the this compound sample solution [3].
    • Incubate at 37°C for 10 minutes.
    • Measure the absorbance at 593 nm.
  • Calculation:

    • Prepare a standard curve using ferrous sulfate (FeSO₄) or ascorbic acid.
    • Express the FRAP value of this compound as mmol Fe²⁺ equivalent per liter (or per gram of sample) [3].
Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of an antioxidant to prevent the formation of ROS within a human cell model, offering greater biological relevance [1].

  • Workflow Diagram:

CAA_Workflow Plate Seed HepG2 cells in 96-well plate (Grow for 24 h) Load Load cells with DCFH-DA probe (1 h) Plate->Load Treat Treat with This compound (1 h) Load->Treat Induce Induce Oxidative Stress with ABAP Treat->Induce Read Measure fluorescence (Ex/Em: 485/538 nm) Induce->Read Analyze Calculate % Inhibition of ROS formation Read->Analyze

  • Cell Line and Reagents:

    • Cell Model: Human hepatoma HepG2 cells are recommended for their high reproducibility in this assay (intra-assay RSD < 5%) [1].
    • DCFH-DA (2',7'-Dichlorofluorescin diacetate) fluorescent probe.
    • ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
    • Quercetin as a positive control.
  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate and grow until ~80% confluent.
    • Loading Probe: Remove medium and add 100 µL of DCFH-DA solution (25 µM final concentration in serum-free medium). Incubate for 1 hour [1].
    • Antioxidant Treatment: After washing, treat the cells with various concentrations of this compound (dissolved in culture medium) for 1 hour.
    • Oxidative Stress Induction: Add 600 µM ABAP to the wells to initiate ROS generation [1].
    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Monitor the fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm) [1].
    • Include control wells (no antioxidant) and blank wells (no ABAP).
  • Calculation:

    • The area under the curve (AUC) of fluorescence versus time is calculated for each well.
    • Cellular Antioxidant Activity (CAA) is calculated as: CAA unit = 100 × [1 - (∫SA / ∫Control)] where ∫SA is the integrated AUC for the sample well, and ∫Control is the integrated AUC for the control well (no antioxidant).
    • Report the results as the EC₅₀ value, the concentration of this compound required to achieve 50% of the maximal CAA [1].

Summary of Quantitative Data and Assay Comparison

The table below summarizes key parameters and expected outcomes from the adapted assays to guide your experimental design for this compound.

Assay Measured Parameter Key Reaction Conditions Typical Positive Control (IC₅₀/Value) Key Advantages
DPPH Radical scavenging via H-atom transfer Incubation: 30 min - 48 h (kinetic); λ: 517 nm [1] [2] Ascorbic acid / Trolox Simple, rapid, and does not require special equipment [2]
ABTS Radical cation scavenging via electron transfer Incubation: 6 min; λ: 734 nm [3] Trolox Fast, works in both organic and aqueous phases [2]
FRAP Reducing capacity Incubation: 10 min at 37°C; λ: 593 nm [3] FeSO₄ / Ascorbic Acid Straightforward and highly reproducible [3]
CAA Inhibition of intracellular ROS formation Cell line: HepG2; Inducer: ABAP (600 µM) [1] Quercetin High biological relevance and physiological predictability [1]

Critical Considerations for Researchers

  • Solvent Selection: The choice of solvent can significantly impact assay results. DPPH has an affinity for hydrophobic solvents, while ABTS can dissolve in both lipophilic and hydrophilic systems. Ensure the solvent for this compound is compatible and run appropriate blanks [2].
  • Concentration Range: Perform preliminary tests to determine an appropriate concentration range for this compound to ensure the dose-response falls within the measurable limits of each assay.
  • Combined Approach: Relying on a single assay is insufficient. Use a combination of at least two chemical assays (e.g., DPPH and ABTS) followed by the CAA assay to obtain a comprehensive profile of this compound's antioxidant activity [1] [2].
  • Data Interpretation: The FRAP value is an absolute measure (Fe²⁺ equivalents), while DPPH and ABTS results are relative (IC₅₀ compared to a standard). The CAA EC₅₀ provides a biologically relevant potency measure [1] [3].

References

Detailed Protocol for α-Glucosidase Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from established methods for screening natural product extracts [1] [2].

Principle of the Assay

The assay is based on the hydrolysis of the synthetic chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product. The rate of color formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme activity. An inhibitor will reduce the rate of this color development [1] [2].

Materials and Reagents
  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich).
  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.9.
  • Positive Control: Acarbose (a known α-glucosidase inhibitor).
  • Test Sample: Sekikaic acid, dissolved in a suitable solvent (e.g., DMSO, ethanol, or buffer). Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v) to avoid enzyme denaturation.
  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) solution.
  • Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm.
Experimental Procedure (96-well format)

The following workflow outlines the key steps for performing the assay in a 96-well microplate.

G Start Start Assay Setup Prep Prepare Reaction Mixtures Start->Prep Inc1 Incubate 15 min at 37°C Prep->Inc1 AddSub Add pNPG Substrate Inc1->AddSub Inc2 Incubate 15 min at 37°C AddSub->Inc2 Stop Add Na₂CO₃ Stop Solution Inc2->Stop Measure Measure Absorbance at 405 nm Stop->Measure Analyze Analyze Data Measure->Analyze

Step-by-Step Instructions:

  • Prepare Reaction Mixtures: In a 96-well plate, add the following components in sequence:
    • 125 µL of Potassium Phosphate Buffer (0.1 M, pH 6.9).
    • 5 µL of α-Glucosidase solution (25 U/mL).
    • 20 µL of test sample (this compound) at various concentrations [1].
  • Pre-incubate: Incubate the mixture for 15 minutes at 37°C.
  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of pNPG substrate solution (11 mM in phosphate buffer) [1].
  • React: Incubate the plate for another 15 minutes at 37°C.
  • Terminate Reaction: Stop the reaction by adding 80 µL of 0.2 M Sodium Carbonate solution [1].
  • Measure Absorbance: Read the absorbance of the developed yellow color at 405 nm using a microplate reader.
Data Analysis and Calculation
  • Calculate the percentage inhibition of α-glucosidase for each concentration of this compound using the formula [1]: Inhibition % = [(A_control - A_sample) / A_control] × 100 Where:
    • A_control is the absorbance of the control (enzyme + substrate, without inhibitor).
    • A_sample is the absorbance of the test sample (enzyme + substrate + inhibitor).
  • Generate a dose-response curve by plotting inhibition percentage against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis of the dose-response curve.

Critical Experimental Considerations

For reliable results, particularly when working with colored natural products like this compound, proper blank correction is essential to avoid underestimating inhibitory activity [2].

Recommended Blank Correction Method [2]

The most accurate method for blank correction is to subtract the signal from a well containing everything except the enzyme (Substrate + Sample Blank).

Corrected Absorbance = Raw Data - (Absorbance of Substrate + Sample Blank)

This corrects for interference from the buffer, spontaneous substrate breakdown, and most importantly, the intrinsic color or turbidity of the test sample itself.

Types of Blanks and Their Components

The table below summarizes the different blanks required for a robust assay.

Blank Type Enzyme Substrate (pNPG) Test Sample Buffer Corrects for...
Negative Control Yes Yes No Yes 100% enzyme activity baseline [1].
Buffer Blank No No No Yes Background signal from the buffer.
Sample Blank No No Yes Yes Color/turbidity from the test sample [2].
Substrate Blank No Yes No Yes Spontaneous hydrolysis of the substrate [2].
Substrate + Sample Blank No Yes Yes Yes Recommended: Sample color + substrate breakdown [2].

Determining the Mechanism of Inhibition

Once you establish inhibitory activity, you can investigate the mechanism using enzyme kinetics.

  • Procedure: Measure the initial reaction rates at various substrate (pNPG) concentrations in the presence of multiple, fixed concentrations of this compound (including zero) [1].
  • Data Analysis: Plot the data using Lineweaver-Burk (double-reciprocal) plots.
  • Interpretation:
    • Competitive Inhibition: The inhibitor binds to the enzyme's active site. The lines on the Lineweaver-Burk plot intersect on the y-axis (V_max unchanged, K_m apparent increases) [3].
    • Non-competitive/Uncompetitive Inhibition: The inhibitor binds to a site other than the active site. The lines are parallel (uncompetitive) or intersect to the left of the y-axis (non-competitive), resulting in changes to V_max [1] [3]. Many plant-derived inhibitors show mixed-type (competitive/non-competitive) inhibition [4].

Troubleshooting and Best Practices

  • Solvent Compatibility: Ensure the solvent used for this compound does not inhibit the enzyme at the working concentration.
  • Enzyme Activity Lot: Check the activity of each new batch of enzyme, as it can vary between lots and suppliers.
  • Linear Range: Confirm that the reaction time is within the linear range for product formation to ensure initial rate conditions.
  • Positive Control: Always include acarbose as a positive control to validate the assay performance.

References

Documented Antidiabetic Mechanisms of Sekikaic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Current research primarily highlights sekikaic acid's effects on blood glucose regulation via digestive enzyme inhibition and antioxidant activity, rather than direct β-cell regeneration.

  • In Vitro Enzyme Inhibition: this compound exhibits strong inhibitory activity against α-glucosidase and α-amylase (IC₅₀ values provided, though specific numbers were not in search results), key enzymes for carbohydrate digestion. This inhibition can delay glucose absorption, helping to manage postprandial blood sugar levels [1].
  • In Vivo Antihyperglycemic Effects: In streptozotocin (STZ)-induced diabetic rat models, administration of this compound (at 2 mg/kg body weight) significantly reduced blood glucose levels by 44.17 ± 3.78% after three weeks. The study also noted a hypolipidemic effect and, importantly, histological evidence of pancreatic β-cell regeneration [1].

The table below summarizes the known antidiabetic activities of this compound:

Activity/Effect Experimental Model Key Findings Source
α-Glucosidase & α-Amylase Inhibition In vitro Exhibited strong inhibitory activity [1].
Antihyperglycemic STZ-induced diabetic rats (in vivo) 44.17% reduction in blood glucose after 3 weeks at 2 mg/kg [1].
Hypolipidemic STZ-induced diabetic rats (in vivo) Significantly decreased LDL, total cholesterol, and triglycerides [1].
β-cell Regeneration (Indirect Evidence) STZ-induced diabetic rats (in vivo) Histological analysis showed significant regeneration of pancreatic β-cells [1].

A Potential Pathway for β-Cell Regeneration

While not directly observed for β-cell regeneration, this compound's interaction with a key transcriptional pathway suggests a potential mechanistic route.

This compound has been identified as an inhibitor of the KIX–MLL protein-protein interaction [2]. The KIX domain is part of the CREB-binding protein (CBP), a crucial transcriptional coactivator. The MLL protein and related transcription factors are involved in cell fate determination and differentiation.

The diagram below illustrates how inhibiting the KIX–MLL interaction could theoretically influence β-cell regeneration, based on this known mechanism and general principles of pancreatic transcription factors [3] [4] [2].

G SA This compound KIX KIX Domain (of CBP/p300) SA->KIX Inhibits MLL MLL Transcription Factor KIX->MLL Binds TF_Complex Transcriptional Complex MLL->TF_Complex Forms TargetGenes Target Genes (e.g., Ngn3, Pax4) TF_Complex->TargetGenes Activates Transdiff Potential for α- to β-cell Transdifferentiation TargetGenes->Transdiff ProgenitorDiff Potential for Progenitor Cell Differentiation TargetGenes->ProgenitorDiff Invisible

This potential mechanism aligns with established β-cell regeneration research. The transdifferentiation of pancreatic α-cells to β-cells is a known regenerative pathway, driven by key transcription factors like Pax4 and Ngn3 [3] [4]. By modulating the KIX domain, this compound could theoretically influence the expression of these critical factors.

Experimental Protocols for Investigation

Given the lack of direct protocols for this compound, the following outlines general experimental approaches based on standard methods in diabetes research and the cited studies.

In Vitro Assessment of β-Cell Proliferation and Function
Step Description Key Parameters & Notes
1. Cell Culture Use rodent insulinoma cell lines (e.g., INS-1, Min6) or primary human islets. Maintain under standard conditions (5% CO₂, 37°C).
2. Compound Treatment Treat cells with a range of this compound concentrations (e.g., 1-100 µM). Include a negative control and a positive control (e.g., GLP-1 analog).
3. Proliferation Assay Measure proliferation using EdU or BrdU incorporation assays. Quantify the percentage of replicating β-cells.
4. Viability/Cytotoxicity Perform in parallel using MTT or Alamar Blue assays. Ensures increased proliferation is not due to cell stress.
5. Functional Analysis Measure glucose-stimulated insulin secretion (GSIS). Assess insulin content via ELISA; confirms new cells are functional [5].
In Vivo Assessment in Diabetic Models
Step Description Key Parameters & Notes
1. Animal Model Induce diabetes in rodents (e.g., with STZ). Model used in this compound study [1].
2. Dosing Administer this compound (e.g., 2 mg/kg) via IP injection or oral gavage daily for several weeks. Dose based on existing antidiabetic data [1].
3. Metabolic Phenotyping Monitor fasting blood glucose, body weight, and perform glucose tolerance tests (GTT, IPGTT). Core assessment of glucose homeostasis.
4. Tissue Collection & Analysis Harvest pancreas after study. Weigh and process for analysis. Key step for direct evidence of regeneration.
5. Histology & Immunostaining Section pancreas and stain for insulin (β-cells), glucagon (α-cells), Ki67 (proliferation). Quantify β-cell mass, islet size, and proliferation rate [1] [5].
6. Gene Expression Extract RNA from islets. Analyze expression of key genes (Pdx1, Ngn3, MafA, Insulin) via qRT-PCR. Investigates molecular mechanisms [3] [6].

Future Research Directions

To firmly establish this compound's regenerative potential, future work should:

  • Confirm Direct Mechanisms: Conduct in vitro studies on human islets to directly observe effects on proliferation and the KIX–MLL pathway.
  • Identify Specific Molecular Targets: Use techniques like RNA sequencing to identify which specific genes and pathways are activated or suppressed by this compound.
  • Optimize Dosing and Delivery: Explore different dosages, treatment durations, and delivery methods to maximize efficacy and minimize potential toxicity.

References

sekikaic acid oxidative stress reduction method

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for Oxidative Stress Assays

The table below summarizes common biomarkers and assays used in oxidative stress research, which would be relevant for evaluating any compound, including sekikaic acid.

Table 1: Key Assays for Evaluating Oxidative Stress

Parameter Category Specific Biomarker/Assay Brief Description of Method Typical Sample Type
Lipid Peroxidation Malondialdehyde (MDA) via TBARS assay Measures thiobarbituric acid reactive substances (TBARS); colorimetric product measured at 532-535 nm [1] [2] [3]. Plasma, tissue homogenate
Antioxidant Enzymes Glutathione Peroxidase (GPx) Quantifies enzyme activity by monitoring NADPH oxidation at 340 nm [1] [3]. Erythrocytes, tissue homogenate
Catalase (CAT) Measures the decomposition of H₂O₂, monitored at 240 nm [1] [3]. Erythrocytes, tissue homogenate
Superoxide Dismutase (SOD) Assesses inhibition of superoxide-dependent reactions (e.g., cytochrome c reduction) [3]. Erythrocytes, tissue homogenate
Cellular Antioxidants Reduced Glutathione (GSH) Uses Ellman's reagent (DTNB) to form a yellow complex measured at 412 nm [1]. Whole blood, tissue homogenate
Inflammatory Markers Tumor Necrosis Factor-alpha (TNF-α) Quantified using commercial ELISA kits according to manufacturer's protocols [1]. Plasma, serum

Detailed Experimental Protocol for In Vivo Assessment

This protocol is adapted from studies on other substances and outlines a comprehensive in vivo approach to evaluate the potential anti-oxidative stress effects of a test compound [1] [2].

Animal Model and Study Design
  • Animals: Male Wistar rats (age: ~5 months; weight: 200-250 g) are commonly used [1].
  • Grouping: Rats are randomly divided into at least five groups (n=6 per group):
    • Group 1 (Control): Receives a standard diet and vehicle (e.g., water) via oral gavage.
    • Group 2 (Control + Test Compound): Receives a standard diet and a high dose of the test compound.
    • Group 3 (Disease Model): Receives a pro-oxidant diet (e.g., 60% high-fructose diet) for 8-10 weeks to induce metabolic syndrome and oxidative stress [1].
    • Group 4 (Disease Model + Test Compound): Receives the pro-oxidant diet and the test compound.
    • Group 5 (Disease Model + Positive Control): Receives the pro-oxidant diet and a known therapeutic agent (e.g., Metformin at 50 mg/kg body weight/day) [1].
  • Treatment: The test compound is administered daily via oral gavage for a period of 60 days at a predetermined dose (e.g., 100 mg/kg body weight/day, based on studies of other compounds) [1].
Sample Collection and Processing
  • At the end of the experimental period, fast animals for 12-15 hours.
  • Anesthetize and collect blood via retro-orbital sinus or cardiac puncture.
  • Plasma/Serum: Centrifuge blood at 3,000 rpm for 15 minutes at 4°C; aliquot and store at -80°C for glucose, insulin, TNF-α, and MDA analysis [1].
  • Erythrocytes: Wash packed red blood cells with normal saline and lyse for immediate antioxidant enzyme activity assays (SOD, CAT, GPx) [3].
  • Tissues: Immediately dissect organs (e.g., liver, kidney, heart), rinse in ice-cold saline, and homogenize in appropriate buffers. Centrifuge to obtain supernatant for biochemical assays [2].
Biochemical and Metabolic Analyses
  • Plasma Glucose: Measure using the glucose oxidase-peroxidase method on an automated analyzer [1].
  • Plasma Insulin & TNF-α: Determine levels using commercial, high-sensitivity ELISA kits according to the manufacturer's instructions [1].
  • Insulin Resistance: Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Glucose (mmol/L) × Fasting Insulin (μU/mL)] / 22.5 [1].
  • Oxidative Stress Markers:
    • Plasma MDA: Use the TBARS method. Mix plasma with thiobarbituric acid (TBA) and trichloroacetic acid (TCA), heat, and measure the pink chromogen at 532-535 nm [1] [3].
    • Erythrocyte GSH: Mix erythrocyte lysate with Ellman's reagent (DTNB) in a phosphate buffer and measure the yellow product at 412 nm [1].
    • Antioxidant Enzyme Activities:
      • CAT: Monitor the decrease in absorbance at 240 nm due to H₂O₂ decomposition [1].
      • GPx: Measure the oxidation of NADPH at 340 nm in a coupled enzyme system with glutathione reductase [3].
      • SOD: Assess the inhibition of the reduction of cytochrome c or other substrates by superoxide radicals [3].

The following diagram illustrates the logical workflow of this in vivo experimental protocol.

G Start Study Start Grouping Animal Grouping (Randomized, n=6/group) Start->Grouping Intervention Intervention Period (60 days) Grouping->Intervention G1 Control (Standard Diet + Vehicle) Grouping->G1 G2 Control + Test Compound Grouping->G2 G3 Disease Model (High-Fructose Diet) Grouping->G3 G4 Disease Model + Test Compound Grouping->G4 G5 Disease Model + Positive Control Grouping->G5 SampleCollection Sample Collection & Processing Intervention->SampleCollection Analysis Biochemical & Metabolic Analysis SampleCollection->Analysis Data Data Analysis & Interpretation Analysis->Data A1 Plasma: Glucose, Insulin, TNF-α, MDA Analysis->A1 A2 Erythrocytes: GSH, CAT, GPx, SOD Analysis->A2 A3 Calculate: HOMA-IR Analysis->A3

Considerations for Data Presentation and Analysis

When presenting your findings, structured tables are essential for clarity. The template below is based on data presentation in the search results [1].

Table 2: Template for Presenting Effects on Metabolic and Oxidative Stress Parameters (Example Data Shown)

Experimental Group Fasting Glucose (mg/dL) HOMA-IR MDA (μM/L) GSH (mg/g Hb) GPx (U/mg protein)
Control 106.3 ± 11.5 8.0 ± 3.6 2.56 ± 0.28 6.57 ± 1.45 42.9 ± 8.2
Disease Model (HFD) 149.7 ± 12.9* 38.2 ± 6.0* 4.28 ± 0.30* 3.42 ± 0.50* 29.4 ± 5.1*
Disease Model + Test Compound 107.0 ± 18.6# 15.3 ± 7.3# 2.85 ± 0.45# 6.80 ± 1.20# 45.2 ± 9.8#

Data presented as Mean ± SD. *p < 0.05 vs. Control group; #p < 0.05 vs. Disease Model group (one-way ANOVA with post-hoc analysis).

Discussion and Future Directions

Given the lack of direct data on this compound, initial research should focus on establishing a foundational understanding.

  • Dose-Response Relationship: Once a basic effect is established, conduct experiments with multiple doses (e.g., low: 50 mg/kg, medium: 100 mg/kg, high: 200 mg/kg) to determine the optimal therapeutic dose and efficacy ceiling [2].
  • Elucidating Molecular Mechanisms: Advanced studies should probe the mechanism of action. This includes using Western blots to analyze the expression of key proteins in the Nrf2 signaling pathway and using specific inhibitors to confirm the pathway's role.
  • Safety and Toxicity Profile: Before any clinical consideration, thorough toxicological studies are mandatory. This includes assessing acute and chronic toxicity, organ function (e.g., liver enzymes, renal function), and histopathological examination of major organs [4] [2].

References

A Framework for Troubleshooting Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

Systematically investigating solubility problems involves understanding the compound's properties, preparing the sample correctly, and exploring formulation strategies. The flowchart below outlines this logical troubleshooting process.

Start Start: Solubility Issue Step1 Characterize Compound • Purity (HPLC, NMR) • Solid Form (XRPD) • pKa • Log P Start->Step1 Step1->Step1 Impurities/Polymorphs Detected Step2 Review Sample Preparation • Weighing accuracy • Solvent selection • Mixing time/temperature • Equilibration time Step1->Step2 Properties OK Step2->Step1 Inadequate Procedure Step3 Consider Formulation Strategies • pH adjustment • Co-solvents • Surfactants • Complexing agents Step2->Step3 Preparation OK Step3->Step2 Need Optimization Step4 Re-evaluate Biological Assay • Buffer composition • Incubation conditions • Compound stability Step3->Step4 Strategy Applied Step4->Step3 Assay Failure Success Sufficient Solubility for Assays Step4->Success Assay Compatible

Experimental Protocol: Determining Thermodynamic Solubility

This is a standard protocol for measuring the maximum equilibrium solubility of a compound in a specific solvent, which provides a fundamental understanding of its behavior [1]. You can use this method to establish a baseline for sekikaic acid.

  • Objective: To measure the saturation solubility of a compound in a solvent under specific conditions at equilibrium.
  • Critical Point: This assay uses dry solid compound, where particle size and crystal morphology influence the amount solubilized [1].

Materials & Equipment

  • Test compound (this compound)
  • Solvent (e.g., 0.1 M phosphate buffer, pH 7.4)
  • 1.5 mL glass vials
  • Thermomixer or shaking incubator
  • Centrifuge
  • LC-MS/MS system (or other suitable analytical method)

Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 1.5 mL glass vial.
  • Solvent Addition: Add 1 mL of your chosen solvent (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.
  • Equilibration: Incubate the vials in a Thermomixer at a controlled temperature (e.g., 21°C) and 700 rpm for 24 hours to allow the system to reach equilibrium.
  • Separation: After incubation, separate the supernatant from the undissolved solid using a two-step centrifugation process to ensure a clear solution.
  • Analysis:
    • Dilute 5 µL of the clear supernatant with 495 µL of a diluent (e.g., 30% methanol/70% water) to create "Solution X."
    • Prepare analytical samples for LC-MS/MS using both Solution X and the original supernatant, along with a set of known standard concentrations for calibration.
    • Inject the samples and quantify the concentration of dissolved this compound by comparing the response to the standard curve [1].

Strategies for Solubility Enhancement

If the intrinsic solubility of this compound is too low for your assays, consider these formulation approaches, which have been successfully applied to other poorly soluble compounds like Ursolic Acid [2].

Strategy Description Example from Literature
pH Adjustment Modulating the pH of the solution to ionize the compound and increase its aqueous solubility. A primary method for ionizable compounds. A general practice for poorly soluble drug compounds [1].
Co-solvents Using water-miscible organic solvents (e.g., ethanol, DMSO, PEG) to create a more favorable solubilizing environment. Ethanol/water mixture used to prepare an inclusion complex [2].
Complexing Agents Forming inclusion complexes with agents like cyclodextrins, which have a hydrophobic cavity that can host guest molecules. Ursolic acid/β-cyclodextrin complex increased aqueous solubility by ~36% and enhanced bioactivity [2].
Surfactants Using surface-active agents to form micelles that can solubilize hydrophobic compounds. A common formulation technique for drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when facing a solubility issue? The first and most critical step is to fully characterize your compound. Impurities or different solid-state forms (polymorphs) can drastically affect solubility. Confirm the compound's identity and purity using techniques like HPLC and NMR, and its solid form with XRPD.

Q2: My compound dissolves in DMSO but precipitates in aqueous buffer. What can I do? This is a common challenge in drug discovery. Ensure the final concentration of DMSO in your assay is tolerated by the biological system (typically <1%). Then, employ strategies like:

  • Slow Dosing: Adding the DMSO stock solution directly to the well-mixed aqueous buffer.
  • Using a Co-solvent Blend: Instead of pure DMSO, use a pre-mixed solvent (e.g., DMSO/PEG) that may have better bridging properties with water.
  • Formulation: Pre-complex the compound with a cyclodextrin or use a surfactant from the stock solution before dilution.

Q3: How can I quickly estimate if a solubility enhancement strategy has worked? A rapid, small-scale "kinetic solubility" test can provide an initial readout. Prepare a concentrated stock of your compound in DMSO. Then, add a small aliquot of this stock to your desired buffer (with or without the solubilizing excipient) and observe for precipitation visually or by using a light-scattering method. This is not a replacement for the thermodynamic solubility assay but is excellent for quick screening.

Key Analyses for Deeper Investigation

To build a more complete understanding of this compound's behavior, consider conducting these analyses if resources allow:

  • pKa Determination: Knowing the acid dissociation constant will guide rational pH adjustment strategies.
  • Log P/D Measurement: Quantifying the partition coefficient (or distribution coefficient) will help you understand how hydrophilic/hydrophobic the molecule is.
  • Solid-State Characterization (XRPD): Identify if the compound is crystalline or amorphous, and check for the presence of multiple polymorphs, which have different solubilities.

References

sekikaic acid specificity challenges protein interactions

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center Framework

Here is a model for organizing your support content, complete with a sample FAQ, a troubleshooting guide, and signaling pathway diagrams based on the well-researched example of salicylic acid.

Frequently Asked Questions (FAQs)
  • Q: What are the main proteins that bind salicylic acid (SA) in plants?

    • A: Several proteins have been identified as Salicylic Acid Binding Proteins (SABPs). The most well-known is NPR1 (Nonexpressor of Pathogenesis-related genes 1), a key regulator of SA-mediated immunity [1]. However, SA signaling is complex and not solely dependent on NPR1. Other binding proteins include NPR3 and NPR4 [1], SABP1 (which was identified as a catalase) [1], and subunits of Protein Phosphatase 2A (PP2A) [2]. This multiplicity of binders suggests a decentralized model for SA perception.
  • Q: Are the effects of SA and Jasmonic Acid (JA) always antagonistic?

    • A: No. The interaction is concentration-dependent. At low concentrations (10–100 μM), SA and JA can have a synergistic effect, enhancing the expression of defense genes. Antagonism is typically observed at higher concentrations or after more prolonged treatment times [3].
Troubleshooting Guide: SA-JA Interaction Experiments
Problem & Symptoms Potential Causes Suggested Solutions
Unexpected gene expression (e.g., low PDF1.2); Possible antagonism instead of synergy [3] Hormone concentration too high; Treatment duration too long [3] Titrate SA/JA concentrations down to 10-100 µM range; Shorten the co-treatment time.
High background cell death in positive controls; Oxidative stress interfering with readouts [3] High doses of SA+JA inducing apoplastic reactive oxygen species (ROS) [3] Include a control with catalase to scavenge hydrogen peroxide; Directly measure H₂O₂ levels to confirm.
Lack of SA-induced gene expression in mutant lines [1] NPR1-independent signaling may be active, masking the phenotype [1] Use multiple mutant lines (e.g., npr1, npr3, npr4); Check for SA binding to other targets like PP2A [2].
Experimental Protocol: Key Methodology for Studying SA-JA Crosstalk

The following protocol is adapted from research that investigated the concentration-dependent outcomes of SA and JA interactions [3].

  • Plant Material and Growth Conditions: Use Arabidopsis thaliana wild-type (e.g., Col-0) and relevant mutant lines (e.g., npr1-1, coi1-1). Grow plants under controlled conditions (e.g., 22°C, 10-h/14-h light/dark cycle).
  • Hormone Treatment:
    • Prepare stock solutions of SA and JA in an appropriate solvent (e.g., ethanol or DMSO), and dilute to working concentrations in a low-concentration surfactant solution (e.g., 0.01% Silwet L-77).
    • For synergy studies, use a low concentration range (10-100 µM) for both hormones. For antagonism, use higher concentrations (>100 µM).
    • Apply hormones by spraying or gentle foliar application. Include control plants treated with solvent and surfactant only.
  • Gene Expression Analysis: Harvest leaf tissue 6-24 hours post-treatment. Extract total RNA and perform quantitative RT-PCR (qRT-PCR) using primers for marker genes:
    • SA-responsive gene: PR1 (Pathogenesis-Related 1).
    • JA-responsive genes: PDF1.2 (Plant Defensin 1.2), Thi1.2 (Thionin 1.2).
  • Cell Death and Oxidative Stress Assessment:
    • Electrolyte Leakage: Measure ion leakage from leaf discs using a conductivity meter.
    • Evans Blue Staining: Visualize and quantify dead cells by staining with Evans blue dye.
    • Hydrogen Peroxide Detection: Use a hydrogen peroxide-sensitive reporter line (e.g., AoPR10-GUS) or chemical detection (e.g., DAB staining) to confirm ROS involvement.

Signaling Pathway Visualizations

The diagrams below illustrate key SA signaling pathways, created using Graphviz per your specifications. You can use these as a template for visualizing sekikaic acid pathways.

SA Biosynthesis and Signaling Initiation

G MAMP_Perk MAMP/Effector Perception Ca2_Influx Ca²⁺ Influx MAMP_Perk->Ca2_Influx CaSensors CaM/CDPKs (Ca²⁺ Sensors) Ca2_Influx->CaSensors TFs CBP60g/SARD1 (Transcription Factors) CaSensors->TFs ICS1_Expr ICS1 Gene Expression TFs->ICS1_Expr SA_in_Chloro SA Synthesis in Chloroplast ICS1_Expr->SA_in_Chloro EDS5 EDS5 (Transporter) SA_in_Chloro->EDS5 SA_in_Cyto SA in Cytosol EDS5->SA_in_Cyto

SA Perception and Immune Signaling

G SA Salicylic Acid (SA) NPR1 NPR1 (Monomer) SA->NPR1 PP2A_A PP2A A Subunit SA->PP2A_A Direct Binding TGA TGA Transcription Factors NPR1->TGA PR_Genes PR Genes Expression TGA->PR_Genes Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity PP2A_Inhibit PP2A Activity Inhibited PP2A_A->PP2A_Inhibit PIN2 PIN2 Phosphorylation (Auxin Transport) PP2A_Inhibit->PIN2 Growth_Atten Growth Attenuation PIN2->Growth_Atten

References

A Framework for Optimizing Sekikaic Acid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct protocol is unavailable, the following approach adapts standard optimization methodologies. You will need to determine the specific optimal values for each parameter through experimental design.

Core Workflow for Method Development

The general process for developing an extraction method can be summarized in the following workflow. You would iterate through the optimization phase (steps 3-5) until you achieve a satisfactory yield.

start Start Method Development step1 Define Objective & Metrics • Target Compound: Sekikaic Acid • Key Metrics: Extraction Yield, Purity start->step1 step2 Establish Baseline Protocol • Use literature on similar lichen compounds • Define initial solvent, time, temperature step1->step2 step3 Design of Experiments (DoE) step2->step3 step4 Execute Experiments & Analyze • Perform extractions per DoE • Quantify yield via HPLC step3->step4 step5 Statistical Analysis & Modeling • Identify significant factors • Build model for prediction step4->step5 optimize Optimization Loop step5->optimize  Parameters not optimized   optimize->step3 Refine DoE final Validate Optimal Protocol optimize->final  Yield maximized   end Standardized Method final->end

Key Parameters to Investigate

Based on reviews of natural product extraction, the following parameters are most likely to significantly impact your extraction yield and should be systematically tested [1].

Parameter Typical Investigation Range Rationale & Consideration
Solvent Polarity Methanol, Ethanol, Acetone, Ethyl Acetite, Dichloromethane This compound is a polar compound; polar solvents are generally most effective for such molecules [1].
Solvent Concentration (if aqueous) 70% - 100% Water content can modulate polarity and swelling of plant material.
Solid-to-Liquid Ratio 1:10 to 1:50 (w/v) A higher ratio improves compound mass transfer but is less efficient.
Extraction Time 15 minutes to several hours Duration must be balanced with potential for compound degradation.
Extraction Temperature Room temp to 60°C Higher temperatures can improve solubility and kinetics but risk degradation.
Extraction Technique Maceration, Ultrasonic Bath, Soxhlet Ultrasonic-assisted extraction is often highly efficient for intracellular compounds [1].

Example Experimental Design & Data Analysis

To efficiently find the optimal conditions, use a structured approach like Design of Experiments (DoE).

Simplifying a DoE Approach A full factorial design testing all parameters at all levels creates too many experiments. Start with a Plackett-Burman Design to screen for the most influential factors, followed by a more detailed optimization (e.g., Response Surface Methodology) on the top 2-3 factors.

  • Objective: Screen for factors most affecting this compound yield.
  • Factors: Solvent (% Methanol), Solid-to-Liquid Ratio, Sonication Time, Temperature.
  • Levels: Test each factor at a "High" and "Low" value.
Experiment Run Solvent (% MeOH) Solid-to-Liquid Ratio Sonication Time (min) Temperature (°C) Yield (mg/g)
1 70 (-1) 1:20 (+1) 30 (-1) 40 (+1) [Your Result]
2 100 (+1) 1:20 (+1) 60 (+1) 25 (-1) [Your Result]
3 70 (-1) 1:10 (-1) 60 (+1) 40 (+1) [Your Result]
4 100 (+1) 1:10 (-1) 30 (-1) 25 (-1) [Your Result]
... ... ... ... ... ...

Analyze the results to see which factor's change from low to high caused the largest average change in yield. This becomes your key factor for further optimization.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What is the most critical factor to focus on first when optimizing this compound extraction? A1: The choice of extraction solvent is typically the most critical first step. The solvent must be polar enough to dissolve this compound efficiently. Starting with methanol or ethanol (70-100%) is recommended, as polar solvents are most effective for solubilizing similar compounds [1].

Q2: Why should I use an ultrasonic bath instead of simple maceration? A2: Ultrasonic baths use cavitation bubbles that implode near plant cell walls, generating micro-jets that physically rupture the structures. This significantly improves solvent access to intracellular compounds and can dramatically increase yield and reduce extraction time compared to passive maceration [1].

Q3: How can I accurately quantify my extraction yield? A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying specific compounds like this compound in a complex extract [1]. You must first create a calibration curve using a known concentration of a this compound standard to correlate the HPLC peak area with the amount of compound present.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution

| Low Extraction Yield | • Incorrect solvent polarity. • Incomplete cell disruption. • Compound degradation. | • Screen more polar solvents (e.g., methanol). • Employ ultrasonic extraction [1]. • Lower extraction temperature and avoid light. | | Irreproducible Results | • Inconsistent particle size of biomass. • Fluctuating extraction temperature. • Variable solvent volume. | • Grind and sieve biomass to a uniform size. • Use a thermostated water bath for sonication. • Use precise volumetric glassware. | | High Co-extraction of Impurities | • Solvent too non-polar or too polar. • Extraction time too long. | • Adjust solvent system (e.g., use 80-90% ethanol). • Reduce extraction time and profile the yield over time. | | Compound Degradation | • Excessive temperature or prolonged heating. • Exposure to light or oxygen. | • Optimize for lower temperature and shorter times. • Perform extractions under inert atmosphere (N₂) and in amber glass. |

Analytical Workflow for Quantification

After extraction, you need to confirm the identity and quantity of this compound. The following diagram outlines a standard analytical workflow using HPLC, with the option to confirm identity via Mass Spectrometry (MS).

start Start Analysis step1 Prepare Standard Solutions start->step1 step2 Prepare Sample Extract start->step2 step3 HPLC Analysis • Inject standards & samples • Use UV/VIS detection step1->step3 step2->step3 step4 Data Analysis step3->step4 step5 Identify this compound Peak • Match retention time to standard step4->step5  Run completed   step6 Quantify via Calibration Curve • Peak Area → Concentration (mg/mL) step5->step6 conf Confirm Identity (Optional) • HPLC coupled to Mass Spectrometry (LC-MS) step5->conf  If no standard available   step7 Calculate Extraction Yield • (Mass of compound / Mass of biomass) * 100 step6->step7 end Validated Yield Result step7->end conf->step6

References

sekikaic acid conformational rigidity effects

Author: Smolecule Technical Support Team. Date: February 2026

General Techniques for Studying Molecular Conformation

Although data for sekikaic acid is unavailable, researchers use several advanced techniques to understand conformational preferences and rigidity, which you can apply to your own experiments. The table below summarizes the key methods.

Technique Primary Application Key Measurable Parameters
Chiroptical Spectroscopy (ECD/VCD) [1] Determine stable conformers and their abundance in solution; study substituent effects on conformation. Conformer populations, helicity of chromophores, solute-solvent interactions.
Density Functional Theory (DFT) Calculations [1] Predict stable 3D structures, energies, and spectroscopic properties of conformers. Relative conformer energies, optimized geometries, theoretical spectra for comparison.
Molecular Dynamics (MD) Simulations [2] Simulate physical movements of atoms over time to study stability and flexibility. Root Mean Square Deviation (RMSD), protein-ligand binding stability, conformational entropy.
Nuclear Magnetic Resonance (NMR) Relaxation [3] Probe local and global dynamics across picosecond-to-second timescales at atomic resolution. Order parameters (S²), correlation times (τc), chemical exchange rates (kex).

Experimental Workflow for Conformational Analysis

Based on the general techniques, here is a logical workflow you could adapt for studying this compound. The following diagram outlines this multi-technique approach.

Start Start: Purified This compound MD Molecular Dynamics (MD) Simulations Start->MD ExpSpec Experimental Spectroscopy Start->ExpSpec CompSpec Computational Spectroscopy (DFT) MD->CompSpec Initial 3D Models Compare Compare & Validate Models ExpSpec->Compare CompSpec->Compare Output Output: Rigidity & Bioactive Conformer Compare->Output

A typical research approach involves both computational and experimental methods:

  • Generate Initial Models: Use molecular dynamics (MD) simulations to generate an initial set of possible 3D structures and assess their flexibility [2].
  • Predict Spectroscopic Properties: Perform Density Functional Theory (DFT) calculations on the stable conformers identified to predict their theoretical spectral signatures, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) [1].
  • Collect Experimental Data: Acquire experimental ECD/VCD and NMR spectra of the purified compound.
  • Compare and Validate: Compare the experimental spectra with the DFT-predicted spectra for different conformers. A strong match allows you to identify the most probable conformers present in solution and conclude on the molecule's rigidity [1].

References

sekikaic acid vs lobaric acid potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Activity Comparison

Assay / Activity Sekikaic Acid Lobaric Acid Key Findings
MLL-GACKIX Inhibition (IC₅₀) 34 μM [1] 17 μM [1] Lobaric acid is ~2x more potent in disrupting this protein-protein interaction [1].
KID-GACKIX Inhibition (IC₅₀) 64 μM [1] 25 μM [1] Lobaric acid is ~2.5x more potent in inhibiting this second binding site [1].
Anticancer Activity Limited data on specific IC₅₀ IC₅₀ ~44.21 μg/mL (MCF-7, 48h) [2] Lobaric acid shows significant, dose-dependent cytotoxicity in breast cancer cells [2] [3].
Anti-inflammatory Activity Not a primary reported activity Inhibits NF-κB, reduces TNF-α & IL-1β secretion [4] Lobaric acid activates PPAR-γ, leading to inhibition of key inflammatory pathways [4].

Mechanisms of Action and Experimental Protocols

The difference in potency is linked to their distinct chemical structures and mechanisms of action.

  • Chemical Structures: this compound is a depside (two phenol carboxylic acids linked by an ester bond), while lobaric acid is a depsidone (which features an additional ether bond, creating a third ring and making the molecule more rigid) [1] [5]. This conformational constraint is believed to contribute to lobaric acid's higher binding affinity and potency [1].

  • Key Molecular Targets:

    • Transcriptional Coactivator CBP/p300 (GACKIX Domain): Both acids bind to a dynamic interface, allosterically inhibiting the binding of transcriptional activators like MLL and CREB. This disrupts gene expression critical for cancer and other diseases [1].
    • Wnt/β-Catenin Signaling Pathway: Lobaric acid inhibits this oncogenic pathway by increasing GSK3-β expression, leading to downregulation of β-catenin and its target genes (e.g., cyclin D1, c-MYC), thereby inducing apoptosis and suppressing metastasis in breast cancer cells [2].
    • PPAR-γ/NF-κB Pathway: Lobaric acid acts as a PPAR-γ agonist, which in turn inhibits the NF-κB signaling pathway, reducing the secretion of major pro-inflammatory cytokines like TNF-α and IL-1β [4].

Here is a visual summary of lobaric acid's multifaceted mechanisms of action:

G cluster_path1 Anti-inflammatory Mechanism cluster_path2 Anticancer Mechanism (Wnt/β-catenin) cluster_path3 Anticancer Mechanism (Transcriptional) LA Lobaric Acid PPARg Activation of PPAR-γ LA->PPARg GSK3b_Induce Induction of GSK3-β LA->GSK3b_Induce CBP Inhibition of CBP/p300 (GACKIX Domain) LA->CBP NFkB_Inhibit Inhibition of NF-κB Pathway PPARg->NFkB_Inhibit Cytokine_Reduce Reduced secretion of TNF-α, IL-1β, IL-6, IL-8 NFkB_Inhibit->Cytokine_Reduce bCatenin_Inhibit Inhibition of β-catenin GSK3b_Induce->bCatenin_Inhibit TargetGene_Down Downregulation of c-MYC, Cyclin D1 bCatenin_Inhibit->TargetGene_Down Apoptosis Induced Apoptosis (↑PARP cleavage, ↓Bcl-2) TargetGene_Down->Apoptosis Activator_Block Blockade of MLL, c-Jun, CREB, Myb binding CBP->Activator_Block Transcription_Inhibit Inhibition of oncogenic transcription Activator_Block->Transcription_Inhibit

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are summaries of key experimental methodologies.

GACKIX Domain Binding Inhibition Assay [1]

This protocol measures disruption of protein-protein interactions using Fluorescence Polarization (FP).

Workflow:

G Step1 1. Prepare Fluorescein-labeled MLL or KID peptide Step2 2. Incubate peptide with purified GACKIX domain protein Step1->Step2 Step3 3. Add test compound (Sekikaic/Lobaric Acid) in a dose-dependent manner Step2->Step3 Step4 4. Measure fluorescence polarization (High polarization = bound complex Low polarization = disrupted complex) Step3->Step4 Step5 5. Calculate IC₅₀ from dose-response curve Step4->Step5

Key Reagents:

  • Protein: Purified CBP/p300 GACKIX domain.
  • Ligands: Fluorescein-labeled transcriptional activation domain peptides (e.g., MLL, KID from CREB).
  • Controls: Unlabeled peptides for competitive inhibition.
Anticancer Activity & Apoptosis Assay [2] [3]

This multi-faceted protocol assesses cytotoxicity and elucidates the mechanism of cell death.

Workflow:

G A1 Cell Culture (MCF-7, HeLa, HCT116) A2 XTT/MTT Viability Assay (Treatment for 24-72h) → Determine IC₅₀ A1->A2 A3 Apoptosis Analysis (Annexin V/PI Staining) → Flow Cytometry A2->A3 A4 Cell Cycle Analysis (PI Staining) → Flow Cytometry A2->A4 A5 Mechanism Validation (Western Blot: PARP, Bcl-2, GSK3-β, β-catenin) qPCR: Target gene expression) A3->A5 A4->A5

Key Reagents & Assays:

  • Cell Lines: Cancer cell lines such as MCF-7 (breast), HeLa (cervical), HCT116 (colon).
  • Viability Assay: XTT or MTT kit.
  • Apoptosis/Cell Cycle Kit: Annexin V-FITC/PI apoptosis detection kit.
  • Antibodies: For cleaved PARP, Bcl-2, GSK3-β, β-catenin, etc.

Frequently Asked Questions (FAQs)

Q1: Why is lobaric acid consistently more potent than this compound? The primary reason is molecular rigidity. Lobaric acid's depsidone structure is more conformationally constrained than this compound's depside structure. This pre-organized shape may allow it to bind with higher affinity to its biological targets, like the GACKIX domain [1].

Q2: Are there any stability or solubility considerations for these compounds? Yes, this is a critical practical aspect. Lobaric acid is typically prepared as a stock solution (e.g., 25 mg/mL) in DMSO and stored at -20°C [2]. This compound likely has similar requirements. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (e.g., ≤0.5%) to avoid solvent toxicity.

Q3: Can these compounds be used in combination therapies? Preliminary evidence suggests yes. One study showed that lobaric acid and lobarstin had a synergistic effect with the chemotherapeutic drug doxorubicin in inhibiting the proliferation of cervix and colon cancer cells [3]. This is a promising area for further investigation.

Q4: What are the biggest challenges in working with lichen-derived compounds like these? The main challenges include:

  • Sustainable Sourcing: Lichens grow very slowly, making direct extraction from nature unsustainable [6].
  • Supply: Total chemical synthesis can be complex, leading to limited availability for extensive research [6] [7].
  • Technical Hurdles: Cultivating the fungal mycobiont alone to produce the metabolite is technically challenging and may not yield the same compound profile as the natural lichen [7].

References

Documented IC₅₀ and Inhibitory Activity of Sekikaic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative data on the inhibitory and radical scavenging activities of sekikaic acid from various experimental models.

Assay Type / Target Reported IC₅₀ Value Experimental Context / Notes
α-Glucosidase Inhibition 13.8 - 14.6 μg/mL [1] In vitro enzyme assay. Also shows competitive inhibition kinetics [1].
β-Glucosidase Inhibition 13.8 - 14.6 μg/mL [1] In vitro enzyme assay. Shows noncompetitive inhibition kinetics [1].
α-Amylase Inhibition Stronger than PTP1B & Aldose-Reductase [2] In vitro enzyme assay. Specific IC₅₀ not given, but noted as a potent activity [2].
Radical Scavenging 13.7 - 17.4 μg/mL [1] In vitro assay (e.g., DPPH). Demonstrates antioxidant capacity [1].

| CBP/p300 GACKIX Domain | 34 μM (vs. MLL) 64 μM (vs. CREB KID) [3] | Inhibits protein-protein interaction. Binds a dynamic interface, acting as a helical mimic [3]. | | Hydroxyl Radical Scavenging | 41.5 μg/mL [2] | In vitro antioxidant assay [2]. | | Ferric Ion Reduction | 42.0 μg/mL [2] | In vitro antioxidant assay (FRAP) [2]. |

Core Experimental Protocols for Key Findings

Here are the methodologies behind the major findings on this compound's activity.

Protocol for Glucosidase and Radical Scavenging Assays [1]

This foundational protocol measures direct enzyme inhibition and antioxidant activity.

  • Enzyme Inhibition: α- and β-glucosidase inhibitory activity is assessed in vitro. The reaction mixture typically includes the enzyme, a substrate (like p-nitrophenyl-glucopyranoside), and this compound at various concentrations. After incubation, the reaction is stopped, and the amount of p-nitrophenol released is measured spectrophotometrically. The IC₅₀ is calculated from the dose-response curve.
  • Kinetic Studies: To determine the inhibition type (competitive, noncompetitive), kinetic studies are performed using different substrate concentrations in the presence and absence of the inhibitor. Analysis of Lineweaver-Burk plots revealed this compound is a competitive inhibitor of α-glucosidase and a noncompetitive inhibitor of β-glucosidase [1].
  • Radical Scavenging: This is commonly measured using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound is mixed with a DPPH solution, and after a set time, the decrease in absorbance is measured. The IC₅₀ is the concentration required to scavenge 50% of DPPH radicals [1].
Protocol for Targeting Protein-Protein Interactions [3]

This method identifies inhibitors of the interaction between the CBP/p300 coactivator and transcriptional activators.

  • High-Throughput Screening: A fluorescence polarization (FP) assay is used. A fluorescein-labeled transcriptional activation domain (e.g., from MLL) is incubated with the GACKIX domain of CBP/p300.
  • Inhibition Test: this compound is added to this complex. If it binds to GACKIX, it disrupts the protein-protein interaction, leading to a decrease in polarization value.
  • Dose-Response & Specificity: A dose-response curve is generated with various concentrations of this compound to calculate the IC₅₀. Specificity is confirmed using counter-screens with other protein-protein and protein-DNA interactions [3].
  • Binding Validation: Ligand- and protein-observed NMR experiments (e.g., 1D-1H NMR and 1H,15N-HSQC) are used to confirm binding, identify binding sites, and show that the interaction is reversible and does not cause protein aggregation [3].

Troubleshooting Common IC₅₀ Determination Issues

The following guidance addresses general challenges in IC₅₀ determination, which are applicable to working with natural products like this compound.

Start Start: Inaccurate IC₅₀ Q1 Are controls performing as expected? Start->Q1 Q2 Does the dose-response curve have a good sigmoidal fit? Q1->Q2 Yes A1 Re-optimize assay conditions. Ensure positive control IC₅₀ is consistent with literature. Q1->A1 No Q3 Is the compound properly solubilized and stable in assay buffer? Q2->Q3 Yes A2 Increase number of data points around estimated IC₅₀. Verify using a 4-parameter logistic model (e.g., GraphPad Prism). Q2->A2 No A3 Use fresh DMSO stocks. Try different solvents or additives (e.g., BSA). Check for compound precipitation. Q3->A3 No End Issue Likely Resolved Q3->End Yes

FAQs on IC₅₀ Determination
  • What is the difference between relative and absolute IC₅₀? The relative IC₅₀ is the point at which the response is halfway between the maximum and minimum plateaus of the dose-response curve. The absolute IC₅₀ is the concentration that gives a response of exactly 50%. Most software, like the AAT Bioquest IC₅₀ Calculator, computes the relative IC₅₀, which is more robust when the top and bottom plateaus of the curve are not perfectly at 100% and 0% [4].

  • How many concentration points are needed for a reliable IC₅₀? While using more concentrations (e.g., 12) can provide a more detailed curve, studies have shown that specific calculation methods like GraphPad Dose-Response-Inhibition (DRI) and logit transformations can yield accurate IC₅₀ values with as few as 6 concentrations, minimizing reagent use without significantly sacrificing accuracy [5].

  • My compound shows high variability between replicates. What could be the cause? Liquid handling inconsistencies and reagent stability are common culprits [6]. Furthermore, for a natural product like this compound, solubility in the aqueous assay buffer is a critical factor. Precipitation can lead to inaccurate concentration readings. Ensure fresh DMSO stock solutions are used and consider testing different final DMSO concentrations or adding carriers like bovine serum albumin (BSA) to improve solubility.

  • When should I use AUC instead of IC₅₀? The Area Under the dose-response Curve (AUC) is an excellent alternative metric, especially when dealing with incomplete inhibition, partial agonists, or noisy data where defining the upper and lower plateaus for IC₅₀ calculation is difficult. AUC provides a single value that captures the overall effect across all tested concentrations and has been shown to have lower variance between technical replicates [5].

References

Troubleshooting Guide: Characterizing Allosteric Modulators

Author: Smolecule Technical Support Team. Date: February 2026

Q: How do I determine if my compound is a Positive Allosteric Modulator (PAM)? A PAM enhances the receptor's response to its natural (orthosteric) agonist. You can identify this by running a concentration-response curve for the orthosteric agonist in both the absence and presence of your potential PAM.

  • Expected Result: In the presence of a PAM, the curve for the orthosteric agonist will shift to the left (indicating increased potency) and/or the maximum response will be elevated [1] [2].
  • Core Experimental Protocol:
    • Prepare Agonist Dilutions: Create a concentration series of the known orthosteric agonist.
    • Apply Modulator: Pre-treat your cell or tissue system with a fixed concentration of sekikaic acid.
    • Generate Curves: Measure the functional response (e.g., calcium flux, cAMP production) to the agonist series both with and without this compound.
    • Analyze Data: Fit the data to the Operational Model of Allosterically-Modulated Agonism (OMAM). This model quantifies the cooperativity factor (β, where β>1 indicates positive modulation) and the binding affinity of the allosteric modulator (KB) [2].

Q: The effect of my allosteric modulator is inconsistent. What could be the cause? Allosteric modulators are highly sensitive to the system's experimental conditions because their effects are contingent on the presence and concentration of the orthosteric agonist and the specific receptor conformation they stabilize [1] [2].

  • Troubleshooting Steps:
    • Verify Agonist Concentration: Ensure you are using a sub-saturating, low concentration of the orthosteric agonist to clearly observe potentiation. A PAM's effect may be masked if the agonist is already at its maximum efficacy.
    • Check System Receptors: Confirm that your experimental system (e.g., cell line) expresses a sufficient level of the target receptor.
    • Titrate Your Modulator: Test a wide range of concentrations for this compound. Allosteric effects are bell-shaped; too high a concentration can lead to a loss of effect or even negative modulation [1].

Q: How can I investigate if my PAM exhibits "biased signalling"? Biased signalling occurs when a modulator preferentially stabilizes a receptor conformation that activates one intracellular signalling pathway (e.g., Gi protein) over another (e.g., Gq protein) [3].

  • Experimental Approach:
    • Multiple Pathway Assays: Measure the receptor's activity through multiple downstream signalling pathways in parallel. Common assays include:
      • G protein activation (e.g., GTPγS binding)
      • Second messenger production (e.g., cAMP, IP3)
      • β-arrestin recruitment
    • Compare Signaling Fingerprints: The distinct conformations stabilized by different PAMs can lead to different pathway preferences. As demonstrated for FFA2, specific PAMs can cause bias towards Gi versus Gq protein coupling [3].
    • Data Analysis: Use the OMAM to calculate the transducer ratio for each pathway and compare the log(τ/ KA) values to quantify bias [2].

Experimental Design & Data Analysis Workflow

The diagram below outlines a generalized workflow for characterizing an allosteric modulator like this compound, integrating the troubleshooting points above.

Allosteric Modulator Characterization Workflow Start Identify Target Receptor & Obtain Compound A1 Primary Functional Screen (Agonist + Single [PAM]) Start->A1 A2 Observe Potentiation? A1->A2 A3 Confirm PAM Activity A2->A3 Yes End Report Characterization A2->End No B1 Full Concentration-Response (Agonist + Multiple [PAM]) A3->B1 B2 Data Fit to OMAM (Estimate α, β, KB) B1->B2 C1 Multiple Pathway Assays (Gi, Gq, Arrestin) B2->C1 C2 Bias Factor Calculation C1->C2 C2->End

Key Experimental Parameters to Document

When publishing your findings on this compound, ensure your methodology includes these key parameters derived from the OMAM for reproducibility and clarity [2].

Parameter / Parameter Symbol Description & Interpretation
Binding Cooperativity (α) Describes how the modulator affects the agonist's binding affinity. α > 1: positive cooperativity; α < 1: negative cooperativity.
Operational Cooperativity (β) Describes how the modulator affects the agonist's efficacy. β > 1: positive modulation; β < 1: negative modulation.
Modulator Affinity (KB) The equilibrium dissociation constant of the allosteric modulator. A lower value indicates higher affinity for its site.
Operational Efficacy (τA) The intrinsic efficacy of the orthosteric agonist in the specific experimental system.

Finding Specific Information on this compound

To locate the specific data you need, I suggest these approaches:

  • Search specialized databases: Use platforms like PubChem or ChEMBL and search for "this compound" to find its molecular structure, known targets, and any available bioactivity data.
  • Review literature on lichen derivatives: this compound is a lichen-derived compound. Broaden your search to review articles on the pharmaceutical potential of lichen metabolites, which may contain leads on its mechanism of action.

References

sekikaic acid selectivity for GACKIX domain

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is the documented selectivity profile of sekikaic acid? this compound demonstrates a remarkable degree of specificity for the CBP/p300 GACKIX domain. In competitive binding assays, it effectively inhibited interactions at both the MLL/c-Jun and CREB/c-Myb binding sites on GACKIX but did not significantly inhibit the interaction between a VP16-derived transcriptional activation domain and the related Med15 coactivator, which contains different TAD interaction motifs [1].

  • FAQ 2: What could cause a lack of observed selectivity in my cellular assay? A perceived lack of selectivity in a complex cellular environment could be due to the presence of other coactivators that contain homologous GACKIX domains. The GACKIX motif is found not only in CBP/p300 but also in other coactivators like MED15 and ARC105 [2] [3] [4]. Even highly specific inhibitors like this compound have the potential to target these other proteins in a cellular setting [4]. Implementing counter-screens against these specific homologs is crucial.

  • FAQ 3: Are there more potent or selective analogs of this compound? Yes, the structurally related natural product lobaric acid, a depsidone, has been shown to be more potent. Furthermore, a 2023 study identified garcinolic acid as a highly selective allosteric inhibitor of the CBP/p300 KIX domain, demonstrating excellent selectivity over related GACKIX motifs and a strong binding affinity (KD 1 μM) [5].

Quantitative Data and Experimental Summary

For a quick comparison, here are the key quantitative findings for natural product inhibitors of the GACKIX domain:

Compound Name Class Reported IC₅₀ / KD Key Findings on Selectivity
This compound Depside IC₅₀: 34 μM (vs MLL), 64 μM (vs CREB) [1] Selective for GACKIX; did not inhibit VP16-Med15 interaction [1].
Lobaric Acid Depsidone IC₅₀: 17 μM (vs MLL), 25 μM (vs CREB) [1] More potent than this compound; also targets both GACKIX sites [1].
Garcinolic Acid Natural Product KD: 1 μM [5] Allosterically blocks CBP/p300 KIX with excellent selectivity over related GACKIX motifs [5].
Lecanoric Acid Depside Did not significantly inhibit MLL or CREB binding [1] Lacks aliphatic side chains; demonstrates importance of chemical structure for activity [1].

Detailed Experimental Protocols

The following workflows are based on the key experiments used to characterize this compound's selectivity [1].

Protocol 1: Assessing Binding and Selectivity via Fluorescence Polarization (FP)

This protocol is used to determine inhibition potency (IC₅₀) and selectivity against non-target complexes.

G cluster_1 Key Reagents & Parameters Start Start Assay Setup P1 1. Prepare FP Reagents Start->P1 P2 2. Titrate Inhibitor P1->P2 R1 Fluorescent Tracer: FITC-labeled MLL or CREB peptide R2 Protein: CBP/p300 GACKIX domain R3 Buffer Conditions: 25 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4 P3 3. Measure FP P2->P3 R4 Inhibitor: This compound (serial dilution) P4 4. Analyze Data P3->P4 P5 5. Counter-Screen for Selectivity P4->P5

Workflow Steps:

  • Prepare FP Reagents: Purify the GACKIX domain protein. Obtain or synthesize a fluorescein-labeled (FITC) peptide corresponding to the transcriptional activation domain of a partner like MLL (Fl-MLL). Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4) [1].
  • Titrate Inhibitor: In a multi-well plate, mix a fixed concentration of GACKIX domain and Fl-MLL with serially diluted this compound. Include controls with no inhibitor (max signal) and no protein (min signal). Allow the mixture to equilibrate.
  • Measure FP: Use a fluorescence plate reader to measure the polarization (in milliPolarization units, mP) of each well.
  • Analyze Data: Plot the mP value against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
  • Counter-Screen for Selectivity: To confirm specificity, run the same FP assay with a different protein-protein interaction pair. A key experiment from the literature was testing this compound against the interaction between a VP16-derived TAD (VP2) and the Med15(107-357) domain, which it did not inhibit [1].
Protocol 2: Investigating Binding Mode via NMR Spectroscopy

This protocol is used to map the binding site of this compound on the GACKIX domain and probe for allosteric effects.

G cluster_1 Key Experimental Details Start Start NMR Analysis N1 1. Prepare NMR Samples Start->N1 N2 2a. Ligand-Detected NMR (1H 1D-NMR) N1->N2 N3 2b. Protein-Detected NMR (1H,15N-HSQC) N1->N3 D1 Sample 1: this compound in buffer D2 Sample 2: 15N-labeled GACKIX domain N4 3. Map Binding Site N2->N4 N3->N4 D3 Titrate this compound into protein sample N5 4. Test for Allostery N4->N5 D4 Monitor Chemical Shift Perturbations (CSPs)

Workflow Steps:

  • Prepare NMR Samples: Prepare a sample of this compound in a suitable NMR buffer. Express and purify uniformly ¹⁵N-labeled GACKIX domain.
  • Ligand-Detected NMR (1D ¹H-NMR): Acquire a ¹H-NMR spectrum of this compound alone. Then, add the unlabeled GACKIX domain and observe line broadening or chemical shift perturbations of the aromatic proton resonances of this compound. To confirm binding is reversible, add an excess of native peptide activators (e.g., MLL, KID); the this compound resonances should revert to their unbound state [1].
  • Protein-Detected NMR (¹H,¹⁵N-HSQC): Acquire a ¹H,¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled GACKIX domain alone (the "fingerprint"). Titrate in unlabeled this compound and acquire new HSQC spectra. Note any residues that show significant chemical shift perturbations (CSPs) or line broadening.
  • Map Binding Site: Map the residues with significant CSPs onto the known 3D structure of the GACKIX domain. For this compound, perturbations were observed surrounding the flexible loop near the MLL/c-Jun site (e.g., Phe612, Val608) and smaller changes near the CREB/c-Myb site (e.g., Lys662) [1].
  • Test for Allostery: The pattern of CSPs affecting both binding surfaces provides direct evidence of allosteric communication, explaining how one molecule can inhibit two distinct interfaces [1].

Key Mechanism and Structure-Activity Insights

The unique selectivity of this compound is attributed to its mixed direct/allosteric binding mechanism [1]. It primarily targets the dynamic MLL/c-Jun binding surface, but the binding induces conformational changes that are transmitted via helix α3 and the flexible L12 loop, allosterically disrupting interactions at the distal CREB/c-Myb site [1].

Molecular dynamics simulations suggest that this compound and the more potent lobaric acid adopt conformations that mimic an amphipathic helix, a common feature of transcriptional activation domains. The conformational rigidity imparted by the central ring system in lobaric acid is likely responsible for its higher potency compared to the more flexible depside, this compound, or the inactive depside, lecanoric acid, which lacks key aliphatic side chains [1].

References

Sekikaic Acid vs. Atranorin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature/Aspect Sekikaic Acid (A Depside) Atranorin (A Depside)
Key Pharmacological Activities Antidiabetic [1], Antioxidant [1], Cardioprotective [2], Inhibits CBP/p300 coactivator [3] Antioxidant & Cytoprotective [4], Anticancer/Tumorigenesis Suppression [5] [6], Analgesic & Anti-inflammatory [7], Antimicrobial [7] [8]

| Reported Molecular Targets & Mechanisms | • α-Glucosidase & α-Amylase (IC₅₀: 41.5-42.0 µg/mL) [1]CBP/p300 GACKIX Domain (IC₅₀: 34-64 µM) [3] • Pancreatic β-cell regeneration [1] | • β-catenin nuclear import & signaling [5]AP-1 & STAT signaling [5]Rho GTPases (Rac1, Cdc42, RhoA) [5]AKT kinase (potential inhibitor) [6] | | In Vivo Efficacy Models | • Streptozotocin-induced Type 2 Diabetic Rats [1] • Cyclophosphamide-induced Cardiotoxicity in Rats [2] | • Human Lung Cancer Xenografts (Mice) [5] • Sprague Dawley Rats (Systemic Effects) [9] | | Key Experimental Findings | • 44.2% blood glucose reduction in diabetic rats [1] • Improved lipid profile [1] • Preserved cardiac antioxidants [2] | • Inhibits cancer cell migration/invasion [5] • Reduces tumor volume & weight [5] • Protects cells from H₂O₂-induced oxidative stress [4] | | Cytotoxicity / Safety Profile | Not cytotoxic at antidiabetic doses [1] | • Non-cytotoxic to healthy cells at studied doses (10 mg/kg) [9] • Low hemolytic activity & genotoxicity [6] • Can cause mild anemia in long-term treatment [9] | | Research Status | Early pre-clinical; promising for metabolic syndromes and as a PPI inhibitor [1] [3] [2] | More extensive pre-clinical research; investigated for cancer, MDS, and inflammatory conditions [5] [7] [6] |

Detailed Experimental Insights

For a deeper dive, here are the methodologies and key findings from pivotal studies on each compound.

This compound
  • Antidiabetic Activity [1]: In a streptozotocin-induced Type 2 diabetic rat model, this compound (2 mg/kg body weight) was administered. The study involved assessing plasma glucose levels weekly and conducting biochemical analysis of lipid profiles. Histological examination of the pancreas was performed. Key Finding: A significant 44.2% reduction in blood glucose was observed in the third week, alongside improved lipid profiles and regeneration of pancreatic β-cells.
  • Molecular Target Identification [3]: A fluorescence polarization (FP) assay was used to screen for inhibitors of the MLL-GACKIX interaction. Key Finding: this compound was identified as a potent inhibitor (IC₅₀ 34 µM for MLL; 64 µM for KID), acting via a mixed direct/allosteric binding mechanism on the dynamic interface of the CBP/p300 coactivator, showcasing unique specificity.
Atranorin
  • Anticancer Mechanism [5]: In vitro studies on A549 human lung cancer cells used wound healing and invasion assays. Luciferase reporter assays (TOPFLASH for β-catenin, AP-1, STAT) and qRT-PCR were employed to measure gene expression (e.g., CD44, cyclin-D1, c-myc). Immunofluorescence and Western blotting assessed protein localization and levels. Key Finding: Atranorin (5 µg/mL) suppressed cancer cell motility and tumorigenesis by inhibiting β-catenin nuclear import and downregulating β-catenin/LEF and c-jun/AP-1 downstream target genes.
  • Redox Properties & Cytoprotection [4]: In vitro free radical scavenging assays were conducted against various reactive species. The cytoprotective effect was evaluated on H₂O₂-challenged SH-SY5Y human neuroblastoma cells using the MTT viability assay. Key Finding: Atranorin demonstrated differential redox activity, acting as a superoxide scavenger and protecting cells from H₂O₂-induced viability impairment, despite showing pro-oxidant behavior in other contexts.

Signaling Pathways and Experimental Workflows

To help visualize the core mechanisms of action described in the literature, the following diagrams outline the key pathways.

This compound: Antidiabetic Mechanism & Experimental Workflow

SA This compound (SA) DigestiveEnzymes Inhibition of α-Glucosidase & α-Amylase SA->DigestiveEnzymes Inhibits BetaCells Regeneration of Pancreatic β-cells SA->BetaCells Promotes BloodGlucose Reduced Postprandial Blood Glucose DigestiveEnzymes->BloodGlucose Leads to STZ Streptozotocin (STZ) Induced Diabetic Rat Model STZ->DigestiveEnzymes Induces Dysfunction

This diagram illustrates the proposed antidiabetic mechanism of this compound, which involves the inhibition of key digestive enzymes, leading to lowered blood glucose, and the promotion of pancreatic β-cell regeneration.

Atranorin: Suppression of Cancer Cell Motility & Tumorigenesis

ATR Atranorin (ATR) BetaCatenin Inhibits β-catenin Nuclear Import ATR->BetaCatenin AP1_STAT Suppresses AP-1 & STAT Signaling & Nuclear Levels ATR->AP1_STAT RhoGTPase Inhibits Rho GTPase Activity (Rac1, Cdc42, RhoA) ATR->RhoGTPase TargetGenes Downregulation of Target Genes (CD44, Cyclin-D1, c-Myc) BetaCatenin->TargetGenes AP1_STAT->TargetGenes Phenotype Suppressed Cell Motility, Invasion & Tumorigenesis RhoGTPase->Phenotype Affects Cytoskeleton TargetGenes->Phenotype

This diagram summarizes the multi-targeted mechanism by which Atranorin suppresses cancer cell motility and tumorigenesis, impacting several critical signaling pathways and downstream processes simultaneously.

Conclusion and Research Considerations

  • This compound shows strong potential in managing metabolic diseases like diabetes and in cardioprotection, with a unique mechanism of targeting protein-protein interactions.
  • Atranorin exhibits a broader and more deeply studied scope, particularly in oncology, where it modulates multiple signaling pathways to suppress tumor progression, and in managing inflammation and pain.

For future research, consider that both compounds require more in vivo studies and clinical trials to fully ascertain their efficacy and safety profiles in humans [7]. Their natural origin and multi-target mechanisms make them fascinating candidates for further drug development.

References

Depsides vs. Depsidones: A Structural and Functional Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and bioactivities of depsides and depsidones.

Feature Depsides Depsidones
Basic Structure Two or more hydroxybenzoic acid monomers linked by ester bonds [1] [2] Tricyclic structure with a central seven-membered lactone ring, formed from ester and ether linkages [3] [2]
Main Natural Sources Higher plants (e.g., Aronia species), lichenized fungi [1] [2] [4] Principally lichens and fungi; rarely in plants [3] [5]
Quantitative Yield (Example) Up to ~600 mg/100 g dry weight in optimized Aronia shoot cultures [1] [4] Information on specific high-yield quantifications is less common in the provided results.
Key Bioactivities Strong antioxidant, anti-inflammatory, immunostimulating, hepatoprotective [1] Antimicrobial, cytotoxic, antimalarial, anti-inflammatory, antidiabetic, enzyme inhibitory [3] [5] [6]
Prominent Compounds Chlorogenic acid, neochlorogenic acid, rosmarinic acid, olivetoric acid [1] [2] [4] Fumarprotocetraric acid, lobaric acid, norstictic acid, physodic acid, salazinic acid, stictic acid [5]

Biosynthetic Pathways and Relationships

Depsidones are proposed to be biosynthesized from depsides. A depside precursor undergoes further modifications, including oxidation and an intramolecular ether bond formation, to form the characteristic depsidone structure [3] [2] [7]. The diagram below illustrates this relationship and the core structures.

biosynthetic_pathway Start Polyketide Precursors Depside Depside Core Structure (Ester-linked phenolic acids) Start->Depside Esterification Depsidone Depsidone Core Structure (Tricyclic system with lactone ring) Depside->Depsidone Oxidative Coupling

Detailed Bioactivities and Experimental Insights

Depsides
  • Primary Activities: Depsides are renowned for their potent antioxidant properties, which underpin many of their other bioactivities, including anti-inflammatory, immunostimulating, and hepatoprotective effects [1]. Their ability to neutralize free radicals makes them valuable for pharmaceutical and cosmetic applications, particularly in anti-aging formulations [1].
  • Supporting Data: In agitated microshoot cultures of Aronia × prunifolia, depsides like chlorogenic acid and neochlorogenic acid were the predominant compounds, with yields significantly boosted (up to a 2.68-fold increase) by feeding biogenetic precursors such as cinnamic acid [1].
Depsidones

Depsidones exhibit a broader and more potent spectrum of biological activities, making them strong leads for therapeutic agents [3] [5].

  • Antimicrobial Activity: They show notable activity against various pathogens.
    • Experimental Example: Compounds 22 and 27 (simplicalidones) from the fungus Simplicillium lanosoniveum demonstrated potent antibacterial effects against Staphylococcus aureus and MRSA with MICs of 32.0 μg/mL [3]. Mollicellin 97 from Chaetomium sp. showed strong activity against S. aureus and MRSA with IC₅₀ values of 5.14 and 6.21 µg/mL, respectively [3].
  • Cytotoxic Activity: Depsidones are promising cytotoxic agents against various human and animal cell lines [5].
  • Enzyme Inhibitory & Other Activities: They inhibit clinically important enzymes. Lobaric acid is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) (IC₅₀ = 0.87 μM), a target for diabetes and obesity treatment [2]. They also show antidiabetic potential; garciniadepsidone A from Garcinia xanthochymus stimulated glucose uptake in skeletal muscle cells [6].

Key Experimental Protocols for Activity Assessment

To evaluate the bioactivities of these compounds, researchers employ standardized assays.

Protocol for Antimicrobial Testing (Broth Microdilution)

This is a common method to determine the Minimum Inhibitory Concentration (MIC) [3].

  • Step 1: Preparation. Serial dilutions of the test compound are prepared in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Step 2: Inoculation. A standardized suspension of the test microorganism (e.g., S. aureus, MRSA) is added to each well.
  • Step 3: Incubation & Analysis. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely prevents visible growth, often compared to controls like vancomycin or streptomycin [3].
Protocol for Cytotoxicity / Glucose Uptake Assay

This cell-based assay measures a compound's effect on glucose metabolism, relevant for anti-diabetic drug discovery [6].

  • Step 1: Cell Culture. Mammalian cells (e.g., L6 rat skeletal myotubes) are cultured in standard media until differentiated.
  • Step 2: Treatment. Differentiated cells are treated with the test compound (e.g., a depsidone), with controls like insulin or metformin, and a vehicle.
  • Step 3: Measurement. Glucose uptake is measured using a fluorescent or radio-labeled glucose analog (e.g., 2-NBDG). After incubation, cells are washed, and fluorescence/intensity is measured to quantify uptake [6].

Key Takeaways for Researchers

  • Depsidones generally exhibit a wider and more potent range of pharmacological activities, particularly in antimicrobial and cytotoxic applications, and are a rich source for enzyme inhibitors [3] [5].
  • Depsides are exceptional antioxidants and are more readily produced in high yields using plant biotechnology techniques like in vitro cultures [1] [4].
  • While sekikaic acid was not directly compared, its class (depsides) is well-characterized. Future research should focus on direct comparative studies of specific compounds like this compound against prominent depsidones.

References

Experimental Protocols for α-Glucosidase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

To gather the data for your comparison, you would typically need to consult studies that use the following established in vitro protocols. The core methodology across different labs is largely similar [1] [2].

The workflow below illustrates the main steps of a typical α-glucosidase inhibition assay.

G Start Start Assay Step1 Pre-incubate α-Glucosidase Enzyme with Test Compound or Control (e.g., Acarbose) in Phosphate Buffer (pH 6.8) Start->Step1 Step2 Add Substrate (p-Nitrophenyl-α-D-glucopyranoside, pNPG) Step1->Step2 Step3 Incubate at 37°C (15-30 minutes) Step2->Step3 Step4 Stop Reaction (Add Na₂CO₃ solution) Step3->Step4 Step5 Measure Absorbance at 405 nm Step4->Step5 Step6 Calculate % Inhibition and IC₅₀ Values Step5->Step6

Key Measurements and Calculations:

  • Percentage Inhibition: This is calculated by comparing the activity of the enzyme with and without the inhibitor [2]. The formula used is: Inhibition (%) = [(A_control - A_sample) / A_control] × 100, where A is the absorbance measured.
  • IC₅₀ Value: This is the half-maximal inhibitory concentration. It represents the concentration of a compound required to inhibit 50% of the enzyme's activity under specific experimental conditions. A lower IC₅₀ value indicates a more potent inhibitor [3] [4].

Data Presentation Format for Comparison

Once data is available, you can structure comparisons using tables. The table below shows the type of data you would compile for sekikaic acid versus acarbose and other compounds, using examples from the literature for illustration.

Compound Name Source IC₅₀ Value (μM) Type of Inhibition Citations
Acarbose (Control) Microbial origin 514.4 ± 9.2 Competitive / Mixed [4]
This compound Usnea spp. (Lichens) Information Not Found Information Not Found
Phoyunnanin E Dendrobium delacourii 8.9 ± 0.8 Non-competitive [4]
Quercetin Various plants (e.g., onions, apples) 6.65 ± 0.43 Varies by study [5]
3-Oxolupenal Nuxia oppositifolia 141.9 (for α-glucosidase) Information Not Found [6]

How to Locate the Specific Information You Need

  • Perform a Targeted Literature Search: Use academic databases like PubMed, Scopus, and ScienceDirect. Search for specific queries such as "this compound alpha glucosidase IC50" or "Usnea lichen antidiabetic activity."
  • Explore Related Natural Compounds: The search results confirm that many plant-derived compounds (flavonoids, terpenoids, phenolic compounds) are potent α-glucosidase inhibitors [3] [4] [5]. Research in this area is active, with studies exploring their mechanisms and efficacy compared to acarbose.
  • Investigate Combination Effects: Some research indicates that combining flavonoids with acarbose can sometimes lead to antagonistic effects (reduced efficacy), as seen with quercetin-3-glucoside from apple juice [7]. This is a critical consideration for drug development professionals.

References

Melatonin for Cardioprotection: Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Melatonin has been extensively studied for its protective effects against cardiac ischemia/reperfusion (I/R) injury through multiple pathways. The table below summarizes its key mechanisms of action.

Mechanism of Action Biological Effect Experimental Evidence
Antioxidant Activity Scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS); upregulates endogenous antioxidant enzymes [1]. Reduces oxidative stress markers in patients undergoing coronary artery bypass grafting (CABG) [2].
Anti-inflammatory Activity Modulates immune and inflammatory responses [1].
Receptor-Dependent Signaling Activates MT1/MT2 melatonin receptors, improving mitochondrial function and reducing cell death; MT2 activation is particularly crucial [3] [4]. In rats, MT2 receptor blockade abolished melatonin's benefits on infarct size, arrhythmias, and mitochondrial function [4].
Mitochondrial Protection Improves cardiac mitochondrial function, restores balance in mitochondrial dynamics (fusion/fission), and reduces excessive mitophagy [4]. In H9c2 cells, melatonin increased cell viability by reducing mitochondrial dynamic imbalance and decreasing pro-apoptotic Bax protein expression [4].
Circadian Rhythm Regulation Synchronizes circadian rhythms, helping to regulate key cardiovascular functions like blood pressure and heart rate [1].

Key Experimental Models and Protocols for Melatonin

The following table outlines common experimental models used to investigate melatonin's cardioprotective effects, along with their strengths and limitations.

Experimental Model Protocol Overview Key Measurements Strengths & Limitations [5]

| In Vitro Cardiomyocyte Culture (H/R) | Cells subjected to hypoxia (simulated ischemia) followed by reoxygenation (simulated reperfusion), often with melatonin introduced at different phases [5] [4]. | Cell viability (e.g., LDH release), apoptosis (TUNEL staining), mitochondrial membrane potential, ROS production [5]. | Strengths: High throughput, isolates cardiomyocyte-specific effects. Limitations: Reductionist; lacks the complexity of an entire organ or system. | | Isolated Perfused Heart (Langendorff) | Animal hearts are isolated and perfused with a buffer. Global or regional ischemia is induced, followed by reperfusion. Melatonin can be added to the perfusate [6] [4]. | Infarct size (TTC staining), left ventricular pressure, coronary flow, release of biomarkers like lactate dehydrogenase (LDH) [6]. | Strengths: Direct assessment of cardiac function and infarct size; controls for systemic factors. Limitations: Does not represent full in vivo response; limited stability. | | In Vivo Animal I/R Model | In rodents, a coronary artery is temporarily occluded to induce ischemia, then reopened for reperfusion. Melatonin is administered at different time points (pre-ischemia, during ischemia, or at reperfusion) [4]. | Infarct size (TTC staining), arrhythmia scoring, left ventricular function (echocardiography), blood levels of troponin [4]. | Strengths: Closely mimics the clinical scenario of a heart attack. Limitations: Technically challenging, higher cost, not high-throughput. |

Signaling Pathway of Melatonin in Cardiomyocytes

The diagram below illustrates the receptor-dependent pathway through which melatonin is known to protect cardiomyocytes during ischemia/reperfusion injury, primarily via the MT2 receptor.

G cluster_1 Pathway Context: Pancreatic β-Cells & Altered Diabetes Risk Ischemia Ischemia Melatonin Melatonin Ischemia->Melatonin MT2_Receptor MT2 Receptor Melatonin->MT2_Receptor Gi_Protein Gi Protein MT2_Receptor->Gi_Protein CardioProtection Cardioprotection (Reduced Arrhythmias, Improved Mitochondrial Function) MT2_Receptor->CardioProtection Activates AdenylateCyclase Adenylate Cyclase Gi_Protein->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Reduces PKA PKA cAMP->PKA Reduces Activation Ca2_Channels L-type Ca²⁺ Channels PKA->Ca2_Channels Reduced Phosphorylation InsulinSecretion (Context: Pancreas) Insulin Secretion Ca2_Channels->InsulinSecretion Reduced Influx

This diagram synthesizes information from multiple sources [3] [4]. Note that the cAMP/PKA pathway is well-established in pancreatic beta-cells where it inhibits insulin secretion, which is one link to type 2 diabetes risk. In cardiomyocytes, MT2 activation leads to cardioprotection, but the precise downstream signaling after receptor activation is an area of active research and may involve other pathways.

Research Implications and Data Gap on Sekikaic Acid

The extensive research on melatonin provides a robust framework for evaluating cardioprotective agents. To build your comparison guide for This compound, the following steps are recommended:

  • Investigate this compound Sources: Conduct a targeted search in specialized natural product databases (e.g., PubMed, SciFinder) for "this compound" in conjunction with terms like "cardioprotection," "heart," "ischemia," "oxidative stress," or "H9c2 cells."
  • Define a Point of Comparison: Once data is found for this compound, you can directly compare its efficacy and potency against melatonin using similar experimental models. Key questions include:
    • Does it reduce infarct size in isolated heart models?
    • Does it improve functional recovery after ischemia?
    • What are its effects on oxidative stress markers and apoptotic pathways?
    • Are its effects dependent on specific receptors?
  • Consider Clinical Translation: The translation of melatonin from the lab to the clinic has been complex, with some clinical trials showing mixed results [2] [7]. This highlights the importance of evaluating not only efficacy in animal models but also safety, pharmacokinetics, and therapeutic window for any new compound.

References

Comparative Analysis of Antidiabetic Acid Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For reference, the table below summarizes the antidiabetic profiles of several acid compounds for which experimental data is available, illustrating a potential comparison framework for sekikaic acid.

Compound Name Class/Type Key Antidiabetic Mechanisms Experimental Models Used Key Efficacy Findings Citation
Maslinic Acid Pentacyclic triterpene PPAR-γ inhibition; α-amylase & α-glucosidase inhibition; AMPK/SIRT1 pathway activation. In silico (network pharmacology, molecular docking) 23 overlapping targets identified; binding scores similar to rosiglitazone & pioglitazone. [1]
4-Methylcatechol Food flavonoid/ polyphenol metabolite Interferes with COX-1 and thromboxane-synthase coupling. Human ex vivo platelet aggregation studies. Potent antiplatelet effect in T1D patients, overcoming resistance to acetylsalicylic acid. [2]
Compounds from *O. compressa* Plant extracts (tannins, gallic acid, etc.) α-glucosidase inhibition. In vitro enzyme assay; in vivo (alloxan-induced hyperglycemic rabbits). Ethyl acetate extract (IC50 190.6 μg/mL) significantly reduced blood glucose in vivo. [3]
Secalonic Acid-F Mycotoxin Represses HCC progression via MARCH1 regulation of PI3K/AKT/β-catenin pathway. In vitro (HepG2, Hep3B cells); in vivo (mouse model). Inhibited proliferation, migration, invasion; induced apoptosis in HCC cells. Note: Study focused on anticancer, not antidiabetic effects. [4]

Experimental Methodologies for Antidiabetic Evaluation

The following are standard experimental protocols used to generate the data for the compounds listed above, which are essential for profiling any new antidiabetic agent like this compound.

  • In Vitro α-Glucosidase Inhibition Assay: This is a primary screen for compounds that may delay carbohydrate digestion. The protocol involves incubating the test compound (e.g., plant extracts) with the α-glucosidase enzyme, followed by a substrate like p-nitrophenyl-α-D-glucopyranoside (p-NPG). After stopping the reaction with sodium carbonate, the absorbance is measured at 405 nm. The percentage inhibition and IC₅₀ value (concentration for 50% inhibition) are calculated, with acarbose often used as a standard reference [3].
  • Ex Vivo Platelet Aggregation Studies: To assess cardiovascular risk modulation – a key comorbidity in diabetes – researchers collect blood from healthy and diabetic donors. Platelet-rich plasma is isolated and incubated with various inducers (collagen, ADP, etc.) and the test compound. Aggregation is measured using an aggregometer, and the percentage inhibition by the compound is calculated to determine its efficacy, especially in a diabetic milieu [2].
  • In Vivo Antidiabetic Models: A common model involves inducing hyperglycemia in animals (e.g., rabbits) using alloxan or streptozotocin. Test compounds are administered at different doses over a period (e.g., 30 days). Blood glucose levels are monitored regularly, and at the endpoint, serum biomarkers like lipid profile, creatinine, and liver enzymes are analyzed. Histopathological examination of organs like the liver and kidney is conducted to assess toxicity [3].
  • Network Pharmacology and Molecular Docking: This in silico approach identifies potential mechanisms. First, potential protein targets of the compound are predicted using databases. A compound-target-pathway network is then constructed. Molecular docking simulations are performed to visualize the binding affinity and interactions between the compound and key targets (e.g., PPAR-γ), with results often compared to known drugs [1].

Mechanism of Action and Signaling Pathways

Based on the studied compounds, antidiabetic effects can be mediated through multiple pathways. The diagram below illustrates the interconnected mechanisms of action for maslinic acid and 4-methylcatechol, providing a model for how this compound might be explored.

G MA Maslinic Acid (MA) PPAR PPAR-γ Inhibition MA->PPAR Targets AMPK AMPK/SIRT1 Activation MA->AMPK Activates AGC α-Glucosidase/ α-Amylase Inhibition MA->AGC Inhibits NFkB NF-κB Suppression Nrf2 Activation MA->NFkB Modulates MC 4-Methylcatechol (4-MC) COX Interference with COX-1/Thromboxane Synthase MC->COX Interferes With Intestine Intestinal Lumen Intestine->AGC Enzyme Action Effect2 Improved Insulin Sensitivity PPAR->Effect2 Leads to AMPK->Effect2 Leads to Effect1 Reduced Postprandial Glucose AGC->Effect1 Leads to Effect3 Reduced Platelet Aggregation COX->Effect3 Reduces PKB PI3K/AKT/ β-catenin Pathway Effect4 Antioxidant & Anti-inflammatory Effects NFkB->Effect4 Results in

Research Implications and Future Directions

The absence of specific data on this compound highlights a significant gap in the current scientific literature and a potential area for new investigation.

  • Comparative Efficacy: Future research should directly compare this compound with established compounds like maslinic acid or standard drugs (e.g., metformin) across standardized in vitro and in vivo models. Key metrics would include IC₅₀ values, minimum effective dose, and improvement in metabolic parameters [1] [3].
  • Mechanistic Profiling: A critical step would be to employ network pharmacology and molecular docking to predict the targets of this compound, followed by experimental validation to confirm its precise mechanism, such as which signaling pathway (e.g., PI3K/AKT, AMPK) it modulates [1] [4].
  • Therapeutic Potential: If this compound demonstrates activity in preliminary screens, its broader therapeutic profile should be explored. This includes assessing its effects on diabetic complications, such as its potential antiplatelet activity to address cardiovascular risk, a common comorbidity in diabetic patients [2].

References

×

XLogP3

5.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

418.16276778 Da

Monoisotopic Mass

418.16276778 Da

Heavy Atom Count

30

Wikipedia

Sekikaic_acid

Dates

Last modified: 04-14-2024
Cordeiro LM; Iacomini M; Stocker-Wörgötter E; Culture studies and secondary compounds of six Ramalina species., Mycological Research, 108Pt 5, 489-497. DOI:10.1017/s0953756204009402 PMID:15230001

Explore Compound Types